5-Bromo-3-methyl-2-nitropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFNGESSJFKZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652074 | |
| Record name | 5-Bromo-3-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114042-02-3 | |
| Record name | 5-Bromo-3-methyl-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physical Properties of 5-Bromo-3-methyl-2-nitropyridine
This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-3-methyl-2-nitropyridine, a heterocyclic organic compound utilized as a versatile building block in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and a logical workflow for property characterization.
Core Physical Properties
This compound is an organic compound whose utility in various chemical syntheses is underscored by its distinct physical characteristics.[1] Under standard conditions, it exists as a solid, typically appearing as a white to light yellow powder or in a crystalline form.[1] Its molecular structure, featuring a pyridine ring substituted with bromo, methyl, and nitro groups, dictates its physical behavior.
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2][3] |
| Molecular Weight | 217.02 g/mol | [1][2][3] |
| Appearance | White to light yellow or yellow-brownish solid | [1] |
| Melting Point | 46-49 °C | [2] |
| Boiling Point | A specific value exists under standard pressure, requiring energy to overcome intermolecular forces for vaporization. | [1] |
| Solubility in Water | Low solubility | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, ethanol, and acetone. | [1] |
Experimental Protocols
The determination of the physical properties listed above follows standardized laboratory procedures. The methodologies detailed here are based on common practices for characterizing solid organic compounds.
3.1 Melting Point Determination (Capillary Method)
The melting point is a critical indicator of a compound's purity and is determined using a capillary melting point apparatus.
-
Sample Preparation: A small quantity of dry, crystalline this compound is finely powdered and packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
Measurement: The capillary tube is placed within the heating block of the apparatus. The temperature is increased rapidly to approximately 15-20°C below the anticipated melting point (around 46°C). Subsequently, the heating rate is reduced to a slow 1-2°C per minute to ensure thermal equilibrium.
-
Observation: The melting point range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample completely transitions into a liquid state.[4] A narrow range typically signifies high purity.
3.2 Solubility Assessment
A qualitative assessment of solubility provides insight into the compound's polarity and suitability for various reaction and purification solvents.
-
Procedure: A small, measured amount (e.g., 10 mg) of this compound is added to a test tube containing a specific volume (e.g., 1 mL) of a chosen solvent (e.g., water, dichloromethane, ethanol).
-
Observation: The mixture is agitated or vortexed at a controlled temperature (e.g., 25°C). The degree of dissolution is observed and categorized (e.g., soluble, partially soluble, insoluble). This process is repeated with various solvents to create a solubility profile. As noted, the compound exhibits low solubility in water but is soluble in common organic solvents.[1]
Logical Workflow for Physical Characterization
The following diagram illustrates a generalized workflow for the physical characterization of a novel or synthesized chemical compound like this compound.
References
5-Bromo-3-methyl-2-nitropyridine chemical structure and IUPAC name
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 5-Bromo-3-methyl-2-nitropyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Chemical Structure and IUPAC Name
This compound is a substituted pyridine derivative. The pyridine ring is functionalized with a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position.
-
IUPAC Name: this compound
-
Synonyms: Pyridine, 5-bromo-3-methyl-2-nitro-
The chemical structure is as follows:
(Note: This is a representative image of the chemical structure, generated based on the IUPAC name.)
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. This compound is typically a white to light yellow crystalline powder or solid under normal conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | |
| Molecular Weight | 217.02 g/mol | |
| CAS Number | 114042-02-3 | |
| Appearance | White to light yellow powder/crystalline solid | |
| SMILES | O=--INVALID-LINK--[O-] |
Applications in Research and Development
5-Bromo-3-methyl-
5-Bromo-3-methyl-2-nitropyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-3-methyl-2-nitropyridine, a key chemical intermediate with significant applications in pharmaceutical and agrochemical research. This document details its chemical properties, synthesis methodologies, and reactivity, offering valuable insights for professionals in organic synthesis and drug discovery.
Core Compound Data
The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in experimental settings.
| Property | Value | Citations |
| CAS Number | 114042-02-3 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1][2] |
| Appearance | White to light yellow solid (powder or crystalline) | [3] |
Synthesis and Reactivity
This compound is a versatile building block in organic synthesis, primarily owing to the reactivity of its functional groups. The pyridine ring is substituted with a bromine atom at the 5-position, a methyl group at the 3-position, and a nitro group at the 2-position. This substitution pattern dictates its chemical behavior and makes it a valuable precursor for a variety of more complex molecules.
The reactivity of this compound is characterized by:
-
Nucleophilic Aromatic Substitution: The bromine atom at the 5-position is susceptible to displacement by various nucleophiles. This allows for the introduction of a wide range of functional groups, a key strategy in the synthesis of diverse compound libraries for drug discovery.
-
Reduction of the Nitro Group: The nitro group at the 2-position can be readily reduced to an amino group. This transformation is crucial for subsequent reactions, such as diazotization or amide bond formation, further expanding the synthetic utility of the scaffold.
-
Cross-Coupling Reactions: The carbon-bromine bond provides a handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds and other complex architectures.
Below is a logical workflow for the synthesis of a substituted pyridine, which can be conceptually applied to the synthesis of this compound and its subsequent derivatization.
Caption: Synthetic workflow for this compound and its key derivatization reactions.
Experimental Protocols
While a specific, validated experimental protocol for the synthesis of this compound was not found in the searched literature, a detailed procedure for a closely related isomer, 5-Bromo-2-methyl-3-nitropyridine , is available and can serve as a valuable reference for methodological development.[4]
Synthesis of 5-Bromo-2-methyl-3-nitropyridine from 5-Amino-2-methyl-3-nitropyridine:
This procedure involves a Sandmeyer-type reaction where the amino group is converted to a bromo group.
| Reagents and Conditions | |
| Starting Material | 5-Amino-2-methyl-3-nitropyridine |
| Reagents | 48% Hydrobromic acid, Sodium nitrite |
| Solvent | Water |
| Temperature | -10°C to room temperature |
| Reaction Time | 16 hours |
| Work-up | Basification with NaOH, extraction with methyl tert-butyl ether |
Detailed Steps:
-
To a solution of 5-amino-2-methyl-3-nitropyridine (0.1 g) in 48% hydrobromic acid (165 mL), cooled to -10°C, a pre-prepared solution of sodium nitrite (7.04 g in 165 mL of water) is added dropwise over 30 minutes.[4]
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.[4]
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).[4]
-
The reaction mixture is then neutralized and made basic by the addition of 4 M sodium hydroxide solution (400 mL).[4]
-
The product is extracted with methyl tert-butyl ether (3 x 150 mL).[4]
-
The combined organic layers are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure to yield the final product.[4]
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its derivatives are being investigated for potential applications in:
-
Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents, including potential antibacterial, anti-inflammatory, and anti-tumor drugs.[3]
-
Agrochemicals: In the creation of new pesticides and herbicides.[3][5]
-
Materials Science: For incorporation into polymer structures to enhance their physical and chemical properties, such as thermal stability and mechanical strength, and in the development of optoelectronic materials.[3]
While the direct biological activity and specific signaling pathways of this compound are not detailed in the available literature, the broader class of nitropyridine derivatives is known to exhibit a range of biological effects. For instance, some nitropyridine-containing compounds have been investigated as inhibitors of Janus kinase 2 (JAK2) and as potential urease inhibitors.[6] The genotoxic potential of some nitropyridines has also been noted, as they can interfere with DNA replication enzymes.[7]
The general mechanism of action for some bioactive nitropyridine derivatives involves the nitro group, which can undergo bioreduction within cells to generate reactive nitrogen species. These species can then interact with and damage biological macromolecules such as DNA and proteins.
A conceptual representation of a potential, generalized signaling pathway that could be modulated by a hypothetical bioactive derivative of this compound is depicted below. This is a speculative model based on the known activities of similar compound classes.
Caption: A generalized, hypothetical signaling pathway potentially affected by a bioactive nitropyridine derivative.
Disclaimer: This technical guide is intended for informational purposes for a scientific audience. The synthesis and handling of this compound should only be conducted by trained professionals in a controlled laboratory setting with appropriate safety precautions. The biological activities and signaling pathways discussed are based on related compounds and are presented for conceptual understanding; further research is required to elucidate the specific effects of this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | Properties, Safety, Uses, Supplier China | Reliable Chemical Manufacturer [pipzine-chem.com]
- 4. Page loading... [guidechem.com]
- 5. sincerechemical.com [sincerechemical.com]
- 6. mdpi.com [mdpi.com]
- 7. chempanda.com [chempanda.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-methyl-2-nitropyridine from 3-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of 5-Bromo-3-methyl-2-nitropyridine, a valuable building block in medicinal chemistry and drug development. Due to the challenges associated with the direct functionalization of 3-methylpyridine, this guide outlines a robust multi-step synthesis commencing from a more readily functionalized pyridine derivative. The protocols detailed herein are based on established chemical transformations, ensuring reproducibility and scalability.
Synthetic Strategy Overview
The direct nitration of 3-methylpyridine at the 2-position is a challenging transformation due to the electronic properties of the pyridine ring, which favor substitution at the 3- and 5-positions. Therefore, a more strategic approach is employed, starting with the synthesis of the key intermediate, 3-methyl-2-nitropyridine, from 2-chloro-3-nitropyridine. This intermediate is then subjected to regioselective bromination to yield the target compound.
The overall synthetic pathway can be summarized as follows:
Spectroscopic and Analytical Profile of 5-Bromo-3-methyl-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-3-methyl-2-nitropyridine (CAS No. 114042-02-3). This pyridine derivative is a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its spectral characteristics is essential for its identification, purity assessment, and quality control in research and development.
Chemical Structure and Properties
Chemical Formula: C₆H₅BrN₂O₂ Molecular Weight: 217.02 g/mol Appearance: White to light yellow solid (powder or crystalline) Melting Point: 46-49 °C
Spectroscopic Data
A complete set of experimentally determined spectroscopic data for this compound is crucial for its unambiguous identification. The following tables summarize the available nuclear magnetic resonance (NMR) data. At present, publicly available experimental infrared (IR) and mass spectrometry (MS) data for this specific isomer are limited. Data for structurally related compounds are often used as a reference for interpretation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.76 | Singlet | 1H | H-6 |
| 8.40 | Singlet | 1H | H-4 |
| 2.80 | Singlet | 3H | -CH₃ |
Table 1: ¹H NMR Spectroscopic Data for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
(No experimental data available in the searched resources. Predicted data would be required for a complete table.)
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group (NO₂), C-N, C=C, and C-H bonds of the pyridine ring, and the C-Br bond.
(No experimental data available in the searched resources. A table of expected characteristic frequencies would be provided in a complete guide.)
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.
(No experimental data available in the searched resources. A table of expected m/z values for the molecular ion and major fragments would be included in a comprehensive guide.)
Experimental Protocols
Detailed experimental protocols are critical for the reproducibility of spectroscopic data. The following provides a general outline for the acquisition of the data presented.
NMR Spectroscopy
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.
Instrumentation: A high-resolution NMR spectrometer, for instance, a 400 MHz instrument, is used for data acquisition.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans are typically sufficient.
-
Spectral Width: A spectral width of approximately 16 ppm is used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.
-
Spectral Width: A spectral width of around 200-250 ppm is used.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction and separation.
Ionization Method: Electron ionization (EI) is a common method for GC-MS, while electrospray ionization (ESI) is frequently used for LC-MS.
Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range appropriate for the compound, for example, m/z 50-300.
Visualization of Methodological Workflow
The following diagrams illustrate the general workflows for sample analysis and synthesis.
Caption: General workflow for spectroscopic analysis.
Caption: A generalized synthetic workflow.
Solubility Profile of 5-Bromo-3-methyl-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-Bromo-3-methyl-2-nitropyridine in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and presents a detailed, adaptable experimental protocol for its quantitative determination. This allows for an accurate assessment of its solubility in relevant solvent systems for various applications, including synthetic chemistry, purification, and formulation development.
Introduction to this compound
This compound is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₂ and a molar mass of 217.02 g/mol .[1] It typically appears as a solid, ranging in color from white to light yellow or brownish.[1] The presence of a bromine atom, a nitro group, and a methyl group on the pyridine ring makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Understanding its solubility is critical for its effective use in reaction design, process optimization, and formulation.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a scarcity of specific quantitative solubility data for this compound. However, qualitative descriptions of its solubility in various organic solvents are available. This information is summarized in the table below.
| Solvent | Qualitative Solubility | Source(s) |
| Dichloromethane | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Ethanol | Varies, has a certain solubility | [1] |
| Acetone | Varies | [1] |
| Water | Low solubility / Insoluble | [1] |
Note: The term "soluble" suggests good solubility, while "a certain solubility" and "varies" indicate that the solubility may be moderate or dependent on specific conditions. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed protocol for the experimental determination of the solubility of this compound in an organic solvent using the equilibrium gravimetric method. This method is adapted from established procedures for similar compounds.[2][3]
Principle
This method involves creating a saturated solution of this compound in a chosen solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. From these values, the solubility can be calculated.[2][3]
Materials and Equipment
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with tight-fitting caps
-
Volumetric flasks and pipettes
-
Drying oven or vacuum desiccator
Procedure
-
Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is necessary to ensure the solution becomes saturated.
-
Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with constant agitation to ensure the solution reaches saturation.[2]
-
Sampling: After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Solvent Evaporation: Transfer the sampled solution to a pre-weighed container. Place the container in a drying oven at a temperature that will evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can be used to speed up the evaporation.[2][3]
-
Mass Measurement: Once the solvent has completely evaporated, cool the container in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant mass is achieved.[3]
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL or mg/mL).
Visualizing Experimental and Logical Workflows
Synthesis of this compound
The synthesis of this compound can be approached through various routes. A common method involves the nitration and subsequent bromination of a pyridine derivative.
Caption: A generalized synthetic workflow for this compound.
Solubility Determination Workflow
The gravimetric method for determining solubility follows a clear, logical progression of steps.
Caption: Workflow for the gravimetric determination of solubility.
References
Reactivity of the Bromine Atom in 5-Bromo-3-methyl-2-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 5-Bromo-3-methyl-2-nitropyridine. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals, owing to the versatile reactivity of its substituted pyridine core. The electron-withdrawing nature of the nitro group at the 2-position significantly activates the C-Br bond at the 5-position towards various transformations, primarily nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This document details the key reactions, provides experimental protocols, and presents quantitative data where available for the transformation of the bromo substituent.
Introduction
This compound is a key heterocyclic intermediate possessing a unique arrangement of substituents that dictates its chemical behavior. The pyridine ring, being inherently electron-deficient, is further activated by the strongly electron-withdrawing nitro group. This electronic effect is most pronounced at the positions ortho and para to the nitro group. Consequently, the bromine atom at the 5-position (para to the nitro group) is an excellent leaving group, making this position highly susceptible to a variety of chemical transformations. The methyl group at the 3-position exerts a minor electronic donating effect and can sterically influence the approach of reagents. This guide will focus on the principal reactions involving the C-Br bond: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Reaction Pathways
The bromine atom on the this compound scaffold can be readily displaced or coupled with a wide array of nucleophiles and organometallic reagents. The primary reaction pathways are summarized in the diagram below.
Caption: Major reaction pathways for the functionalization of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at the C-5 position of this compound is highly susceptible to displacement by a variety of nucleophiles via an SNAr mechanism. The strong electron-withdrawing nitro group at the C-2 position stabilizes the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.
Common nucleophiles that can be employed include alkoxides, thiolates, and amines. The general reaction scheme is as follows:
General Reaction: this compound + Nu-H → 5-Nu-3-methyl-2-nitropyridine + HBr
While specific quantitative data for this compound is sparse in the readily available literature, studies on analogous 2-methyl-3-nitropyridines demonstrate high reactivity towards sulfur nucleophiles. For instance, reactions of (E)-5-bromo-2-(4-methoxystyryl)-3-nitropyridine with various thiols in the presence of a base proceed efficiently.
Table 1: Nucleophilic Aromatic Substitution with Thiols on a Related Substrate
| Nucleophile (Thiol) | Product | Yield (%) | Reference |
| Benzyl Mercaptan | 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine | 70 | [1] |
| 4-Chlorothiophenol | 3-((4-Chlorophenyl)thio)-2-methyl-5-nitropyridine | 95 | [1] |
Note: The data presented is for reactions where the nitro group at position 3 is substituted in the presence of a bromo group at position 5 on a related pyridine N-oxide, indicating the high reactivity of the positions activated by the nitro group.
Experimental Protocol: General Procedure for SNAr with Thiols
This protocol is a generalized procedure based on reactions with similar substrates.
Caption: A generalized workflow for the SNAr reaction of this compound with thiols.
Detailed Steps:
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or acetonitrile, add the desired thiol (1.1-1.5 eq.).
-
Add a suitable base, such as potassium carbonate (2.0-3.0 eq.) or triethylamine (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-thio-substituted-3-methyl-2-nitropyridine.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyridine ring and various aryl or heteroaryl groups. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of a Related Bromopyridine
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O | 90 | 85 | [2] |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O | 90 | 82 | [2] |
| 3,5-Difluorophenylboronic acid | Pd(PPh3)4 (5) | - | K3PO4 | 1,4-Dioxane/H2O | 90 | 75 | [2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
References
The Nitro Group's Decisive Role in the Reactivity of 5-Bromo-3-methyl-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of the nitro group in dictating the chemical reactivity of 5-Bromo-3-methyl-2-nitropyridine. This versatile heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, primarily due to the activating and directing effects of its 2-nitro substituent. Understanding the nuanced influence of this functional group is paramount for the strategic design and synthesis of novel molecular entities.
The Activating Power of the 2-Nitro Group
The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. The introduction of a strongly electron-withdrawing nitro group at the 2-position further depletes the electron density of the ring system. This pronounced electronic-withdrawing effect is the cornerstone of the reactivity of this compound, rendering the pyridine core highly susceptible to nucleophilic attack.
This activation is particularly significant for nucleophilic aromatic substitution (SNAr) reactions. The nitro group, positioned ortho to the nitrogen atom and para to the bromine atom at C5, plays a crucial role in stabilizing the intermediate Meisenheimer complex formed during nucleophilic attack. This stabilization is achieved through resonance, where the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group. This delocalization lowers the activation energy of the reaction, thereby facilitating the substitution of leaving groups on the ring.
Regioselectivity in Nucleophilic Aromatic Substitution
In this compound, there are two potential leaving groups for SNAr: the bromine atom at the 5-position and, under certain conditions, the nitro group at the 2-position. The regioselectivity of nucleophilic attack is predominantly governed by the position of the electron-withdrawing nitro group.
Halogens at the 2- and 4-positions of a pyridine ring are generally more reactive towards nucleophilic substitution. However, the activating effect of an electron-withdrawing group is most pronounced when it is located ortho or para to the leaving group. In the case of this compound, the 2-nitro group is para to the 5-bromo substituent. This geometric arrangement strongly activates the C5 position for nucleophilic attack, making the bromine atom the primary leaving group.
While the nitro group itself can be displaced in some nitropyridines, in this specific isomer, the substitution of the bromine atom is the more favorable pathway for most nucleophiles due to the strong para-activation.
Key Reactions and Transformations
The electronic properties conferred by the 2-nitro group enable a range of valuable chemical transformations of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The displacement of the C5 bromine atom by various nucleophiles is the most prominent reaction of this substrate.
dot
Caption: General scheme of nucleophilic aromatic substitution on this compound.
Quantitative Data for SNAr Reactions:
While specific kinetic data for this compound is not extensively published, the following table summarizes typical yields for analogous reactions on related nitropyridine substrates, providing an expected reactivity pattern.
| Nucleophile | Reagents and Conditions | Product | Expected Yield (%) |
| Amine (e.g., Piperidine) | K2CO3, DMF, 80-100 °C | 3-Methyl-2-nitro-5-(piperidin-1-yl)pyridine | High |
| Thiol (e.g., Benzylthiol) | K2CO3, DMF, Heat | 5-(Benzylthio)-3-methyl-2-nitropyridine | Good to High |
| Alkoxide (e.g., Sodium Methoxide) | Methanol, 0 °C to RT | 5-Methoxy-3-methyl-2-nitropyridine | High |
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (General)
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv.).
-
Reagents: Dissolve the starting material in a suitable anhydrous solvent such as DMF or NMP. Add the amine nucleophile (1.1-1.5 equiv.) followed by a base such as K2CO3 or triethylamine (1.5-2.0 equiv.).
-
Reaction: Heat the reaction mixture to 80-120 °C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reduction of the Nitro Group
A fundamental transformation of the 2-nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to electron-donating, opening up a different set of synthetic possibilities for the resulting 5-bromo-3-methylpyridin-2-amine. This amino group can then participate in reactions such as diazotization, acylation, and the formation of new heterocyclic rings.
dot
Caption: Reduction of the 2-nitro group to a 2-amino group.
Quantitative Data for Nitro Group Reduction:
| Reagents and Conditions | Product | Yield (%) | Reference |
| Iron powder, concentrated HCl, Methanol, Reflux | 5-Bromo-3-methylpyridin-2-amine | 90 | [1] |
Experimental Protocol: Reduction of the 2-Nitro Group [1]
-
Setup: Dissolve 5-bromo-2-methyl-3-nitropyridine (1.0 equiv.) in methanol at 40 °C in a round-bottom flask.
-
Reagents: Add powdered iron (approx. 3.7 equiv.) in portions, followed by the addition of concentrated hydrochloric acid (catalytic amount).
-
Reaction: Heat the mixture to reflux and stir vigorously for 2 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture through Celite, washing the filter cake with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 5-amino-2-methyl-3-nitropyridine followed by a Sandmeyer-type reaction with a bromide source.[2]
dot
Caption: Synthesis of this compound from its amino precursor.
Experimental Protocol: Synthesis from 5-Amino-2-methyl-3-nitropyridine [2]
-
Setup: Add 5-amino-2-methyl-3-nitropyridine (1.0 equiv.) to a 48% hydrobromic acid solution at -10 °C.
-
Diazotization: Slowly add a pre-prepared aqueous solution of sodium nitrite (1.1-1.2 equiv.) dropwise, maintaining the temperature below 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Neutralize the reaction mixture with a strong base (e.g., NaOH solution).
-
Extraction and Purification: Extract the product with an organic solvent such as methyl tert-butyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the target compound.
Conclusion
The 2-nitro group in this compound is the dominant director of its reactivity. Its strong electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution, primarily at the C5 position, leading to the displacement of the bromine atom. Furthermore, the nitro group itself can be readily transformed into an amino group, providing a gateway to a diverse range of further functionalizations. A thorough understanding of these principles is essential for leveraging this versatile building block in the design and execution of complex synthetic strategies in pharmaceutical and materials science research.
References
The Synthetic Versatility of 5-Bromo-3-methyl-2-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3-methyl-2-nitropyridine is a highly functionalized heterocyclic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of a bromine atom, a methyl group, and a nitro group on the pyridine core imparts a distinct reactivity profile, making it an attractive starting material for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the key applications of this compound, with a focus on its utility in the development of pharmaceutically relevant compounds. The strategic positioning of its functional groups allows for a range of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group followed by further derivatization, and cross-coupling reactions, thus providing access to diverse chemical scaffolds.
Core Reactivity and Applications
The chemical behavior of this compound is primarily dictated by the interplay of its three key functional groups:
-
The Bromo Group: Located at the 5-position, the bromine atom is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions and serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
-
The Nitro Group: The strongly electron-withdrawing nature of the nitro group at the 2-position activates the pyridine ring for nucleophilic attack. Furthermore, the nitro group can be readily reduced to an amino group, which can then be further functionalized in a variety of ways, including diazotization and amide bond formation.
-
The Methyl Group: The methyl group at the 3-position can influence the regioselectivity of certain reactions and can itself be a site for further chemical modification, although this is less common.
These features make this compound a key intermediate in the synthesis of substituted pyridines, which are prevalent core structures in many biologically active compounds, including kinase inhibitors.
Key Synthetic Transformations
Reduction of the Nitro Group
One of the most fundamental and widely utilized transformations of this compound is the reduction of its nitro group to an amine, yielding 5-bromo-2-methylpyridin-3-amine. This transformation is a gateway to a vast array of further chemical modifications of the pyridine ring. The resulting amino group can participate in various reactions, including acylation, alkylation, and the formation of heterocyclic rings.
A common and efficient method for this reduction involves the use of iron powder in the presence of an acid, such as hydrochloric acid, or a milder agent like ammonium chloride.
Table 1: Conditions for the Reduction of this compound
| Reagents | Solvent | Temperature | Time | Yield |
| Fe, conc. HCl | Methanol | Reflux | 2 h | 90% |
| Fe, NH4Cl | Methanol/Water | 80 °C | 2 h | 95% |
Experimental Protocol: Reduction using Iron and Hydrochloric Acid
To a solution of 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methanol (330 mL) at 40 °C, powdered iron (20 g) is added in portions. Concentrated hydrochloric acid (5 mL) is then added. The resulting mixture is stirred vigorously and heated to reflux for 2 hours. After completion of the reaction, the mixture is cooled to room temperature and filtered through Celite. The filtrate is concentrated under reduced pressure, and the residue is dissolved in ethyl acetate (200 mL). The organic phase is washed with a saturated aqueous solution of sodium bicarbonate (200 mL) and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford 5-bromo-2-methylpyridin-3-amine as an orange solid (10.7 g, 90% yield).[1]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes this compound susceptible to nucleophilic aromatic substitution. While the bromine at C5 can be displaced, the substitution pattern of related nitropyridines suggests that other positions can also be reactive depending on the specific substrate and reaction conditions. For instance, in 2-R-3-nitropyridines, nucleophilic attack by thiols has been observed at the 3-position with the displacement of the nitro group.
While a specific protocol for the SNAr reaction of this compound with amines was not found in the searched literature, the general reactivity of bromonitropyridines suggests this is a feasible and important transformation. For example, the synthesis of the multi-targeted receptor tyrosine kinase inhibitor, Pazopanib, utilizes a nucleophilic aromatic substitution on 5-bromo-2-nitropyridine as a key step.[2] This suggests that this compound would likely undergo similar reactions with various nucleophiles, such as primary and secondary amines, to introduce diverse side chains.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of this compound and its derivatives serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine core with a variety of organoboron reagents. This methodology is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in medicinal chemistry.
While direct Suzuki-Miyaura coupling on this compound is conceivable, it is more commonly performed on its reduced amino derivative, 5-bromo-2-methylpyridin-3-amine. The amino group can be protected, for example as an acetamide, prior to the coupling reaction.
Table 2: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine Derivatives
| Amine Derivative | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature | Time | Yield |
| 5-bromo-2-methylpyridin-3-amine | Various arylboronic acids | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/Water | 85-95 °C | >15 h | 60-85% |
| N-(5-bromo-2-methylpyridin-3-yl)acetamide | Various arylboronic acids | Pd(PPh3)4 (5) | K3PO4 | 1,4-Dioxane/Water | 85-95 °C | >15 h | 65-90% |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine
In a Schlenk flask, 5-bromo-2-methylpyridin-3-amine (0.2 g), tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane (2 mL) are mixed. The reaction mixture is stirred at room temperature for 30 minutes. Then, the respective arylboronic acid (1.1759 mmol), potassium phosphate (2.318 mmol), and water (0.5 mL) are added. The mixture is stirred at 85–95 °C for over 15 hours. After cooling, the mixture is filtered and diluted with ethyl acetate (50 mL). The excess solvent is removed by a rotary evaporator to obtain a concentrated solution, from which the product is isolated.[3]
Applications in the Synthesis of Bioactive Molecules
The synthetic handles on this compound make it a valuable precursor for the synthesis of various biologically active molecules, particularly kinase inhibitors. The substituted pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase active site.
For instance, the related compound 5-bromo-2-nitropyridine is a key intermediate in the synthesis of Pazopanib, an FDA-approved tyrosine kinase inhibitor.[2] Although a direct synthesis of a named drug from this compound was not explicitly detailed in the searched literature, its structural similarity and reactivity patterns strongly suggest its potential in the synthesis of novel kinase inhibitors and other pharmaceutical agents. The reduction of the nitro group to an amine, followed by Suzuki coupling, provides a straightforward route to 5-aryl-2-methylpyridin-3-amines, a class of compounds with demonstrated biological activities.
Conclusion
This compound is a versatile and highly valuable building block for organic synthesis. Its trifunctional nature allows for a range of selective chemical transformations, including nitro group reduction, nucleophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions. These reactions provide access to a wide variety of substituted pyridine derivatives, which are key components of many biologically active molecules. The detailed experimental protocols and reactivity data presented in this guide are intended to facilitate the use of this compound in the design and synthesis of novel compounds for drug discovery and other applications in the chemical sciences.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-3-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl structures.[1][2] These motifs are prevalent in a vast array of medicinally important compounds. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-3-methyl-2-nitropyridine with various boronic acids.
The presence of a nitro group, an electron-withdrawing functionality, can significantly influence the reactivity of the pyridine ring, making this substrate particularly interesting for the synthesis of novel compounds in drug discovery and materials science. The protocols provided herein are based on established methodologies for structurally similar bromopyridine derivatives and offer a starting point for reaction optimization.
General Reaction Scheme
The general transformation for the Suzuki-Miyaura coupling of this compound is depicted below:
Figure 1. General Suzuki-Miyaura Coupling Reaction of this compound.
Data Presentation: Reaction Yields with Analogous Substrates
While specific yield data for the Suzuki-Miyaura coupling of this compound is not extensively reported, data from analogous bromopyridine derivatives can provide valuable insights into expected outcomes. The following table summarizes yields obtained from the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which serves as a useful proxy.[2]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 |
| 5 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 72 |
Experimental Protocols
The following protocols are recommended starting points for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using a mixed solvent system)
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.[1]
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent(s) and a stir bar.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the work-up and purification as described in Protocol 1.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-3-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-3-methyl-2-nitropyridine. This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in a wide range of pharmaceuticals and functional materials. The protocol herein outlines the necessary reagents, suggested reaction conditions, and purification methods. Additionally, this document includes a summary of typical reaction parameters for analogous systems in a tabular format for easy reference and visual diagrams of the experimental workflow and the catalytic cycle to facilitate a deeper understanding of the process.
Introduction
The Buchwald-Hartwig amination is a fundamental transformation in modern organic synthesis, enabling the efficient formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides.[1][2] This reaction has found extensive application in both academic and industrial research, particularly in drug discovery and development, owing to its remarkable functional group tolerance and broad substrate scope. The synthesis of substituted nitropyridine derivatives is of considerable interest as these scaffolds are prevalent in many biologically active compounds.
This compound is a valuable building block for chemical synthesis. The electron-deficient nature of the pyridine ring, further activated by the presence of a nitro group, makes the C-Br bond susceptible to palladium-catalyzed cross-coupling reactions. However, the nitro group can be sensitive to certain reaction conditions, particularly strong bases. Therefore, careful optimization of the base, catalyst, and ligand is crucial for a successful transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 3-methyl-2-nitropyridin-5-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2]
The choice of a milder base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is often recommended for substrates containing nitro groups to avoid potential side reactions that can occur with stronger bases like sodium tert-butoxide (NaOtBu).[3]
Data Presentation
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following tables provide representative conditions and yields for the amination of structurally related bromopyridines, particularly those bearing electron-withdrawing groups. These examples serve as a valuable guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Bromopyridines with Primary and Secondary Aliphatic Amines
| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu (1.4) | Toluene | 100 | 18 | 98 | [4] |
| n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 96 | [4] |
| Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 85 | [4] |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18) | (±)-BINAP (0.35) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [4] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines with Anilines
| Aniline | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 24 | 91 | [5] |
| 4-Methoxyaniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 90 | [4] |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | 88 | [4] |
| 3,5-Dimethoxyaniline | [Pd(allyl)Cl]₂ (1) | AdBippyPhos (2) | KOPh (1.5) | Toluene | 100 | 16 | 91 | [4] |
Experimental Protocols
The following is a general procedure for the Buchwald-Hartwig amination of this compound. The specific catalyst, ligand, base, and reaction conditions should be optimized based on the amine coupling partner, guided by the data in the tables above.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium source (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%).
-
Seal the tube with a rubber septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add the base (e.g., 1.5-2.5 equiv).
-
Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.
-
Finally, add the amine (1.1-1.5 equiv) via syringe.
Reaction:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.
-
Heat the mixture to the desired temperature (e.g., 80-110 °C) using a preheated oil bath or heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring for the specified time (typically 4-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted 3-methyl-2-nitropyridin-5-amine derivative.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: 5-Bromo-3-methyl-2-nitropyridine as a Versatile Precursor for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapeutics, small molecule kinase inhibitors represent a cornerstone of precision medicine, particularly in oncology. The pyridine scaffold is a privileged structure in the design of such inhibitors, owing to its ability to mimic the purine core of ATP and form crucial hydrogen bond interactions within the kinase hinge region.[1] 5-Bromo-3-methyl-2-nitropyridine has emerged as a highly valuable and versatile building block for the synthesis of a diverse range of kinase inhibitors. Its strategic substitution pattern, featuring a reactive bromine atom, an electron-withdrawing nitro group, and a methyl group, provides a rich platform for molecular elaboration and the exploration of structure-activity relationships (SAR).
The bromine atom at the 5-position serves as a convenient handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3] These reactions allow for the facile installation of aryl, heteroaryl, and amino moieties, which can be tailored to target specific pockets within the ATP-binding site of various kinases. Furthermore, the nitro group at the 2-position can be readily reduced to a primary amine, providing a key functional group for further derivatization or for engaging in hydrogen bonding with the target kinase.[4] This multifaceted reactivity makes this compound an attractive starting material for the construction of complex heterocyclic systems and the rapid generation of compound libraries for high-throughput screening.
This document provides detailed application notes on the utility of this compound in kinase inhibitor synthesis, along with representative experimental protocols for its derivatization and elaboration into potential kinase inhibitor scaffolds.
Strategic Utility in Kinase Inhibitor Design
The unique arrangement of functional groups on the this compound ring offers several strategic advantages in the synthesis of kinase inhibitors:
-
Vector for Diversity: The bromine atom at the C5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of various substituents to probe the hydrophobic regions of the kinase active site.[1]
-
Hinge-Binding Element: The pyridine nitrogen and the amino group (derived from the reduction of the nitro group) can act as hydrogen bond donors and acceptors, respectively, to interact with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[4]
-
Modulation of Physicochemical Properties: The methyl group at the C3 position can influence the planarity and solubility of the resulting inhibitor, potentially improving its pharmacokinetic properties.
-
Scaffold for Fused Heterocycles: The vicinal arrangement of the nitro (or the corresponding amino) and methyl groups can be exploited to construct fused heterocyclic systems, which are common scaffolds in many approved kinase inhibitors.
Representative Kinase Targets and Signaling Pathways
Derivatives of this compound have the potential to target a wide range of kinases implicated in cancer and other diseases. The pyridine scaffold is a common feature in inhibitors of tyrosine kinases (e.g., EGFR, VEGFR) and serine/threonine kinases (e.g., Aurora kinases, CDKs).
For instance, a common signaling pathway targeted by such inhibitors is the RAS-RAF-MEK-ERK pathway, which is frequently dysregulated in cancer. Inhibition of key kinases in this pathway can block downstream signaling, leading to reduced cell proliferation and survival.
Caption: RAF-MEK-ERK Signaling Pathway Inhibition.
Experimental Protocols
The following protocols describe general methods for the derivatization of this compound to generate key intermediates for kinase inhibitor synthesis.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is a robust method for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring.[5]
Caption: Suzuki-Miyaura Coupling Workflow.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-methyl-2-nitropyridine.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is instrumental in introducing diverse amine functionalities.[3]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add the desired amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to yield the 5-amino-3-methyl-2-nitropyridine derivative.
Protocol 3: Reduction of the Nitro Group
This protocol details the reduction of the 2-nitro group to a 2-amino group, a crucial step in unmasking a key hydrogen-bonding moiety.
Caption: Nitro Group Reduction Workflow.
Materials:
-
5-Substituted-3-methyl-2-nitropyridine (from Protocol 1 or 2) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol
-
Water
-
Celite
Procedure:
-
To a round-bottom flask, add the 5-substituted-3-methyl-2-nitropyridine, iron powder, and ammonium chloride.
-
Add a mixture of ethanol and water (4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired 5-substituted-3-methyl-pyridin-2-amine.
Data Presentation
The inhibitory activity of kinase inhibitors derived from substituted pyridine scaffolds is typically evaluated using in vitro kinase assays. The following table provides representative data for analogous kinase inhibitors to illustrate the potential potency that can be achieved.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| A-1 | Aurora A | 15 |
| A-2 | Aurora B | 25 |
| B-1 | VEGFR2 | 8 |
| B-2 | PDGFRβ | 12 |
| C-1 | EGFR (T790M) | 50 |
Note: The data presented in this table is for representative purposes and is based on published data for structurally related pyridine-based kinase inhibitors. Actual IC₅₀ values for inhibitors derived from this compound would need to be determined experimentally.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel kinase inhibitors. Its rich chemical functionality allows for the systematic exploration of structure-activity relationships through well-established synthetic methodologies. The protocols and application notes provided herein offer a foundation for researchers to leverage this building block in the design and development of next-generation targeted therapies. The strategic application of modern cross-coupling reactions and functional group manipulations can unlock the full potential of this precursor in the quest for potent and selective kinase inhibitors.
References
Application Notes and Protocols for the Functionalization of 5-Bromo-3-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring in 5-Bromo-3-methyl-2-nitropyridine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted pyridine derivatives with potential applications in medicinal chemistry and materials science. The protocols detailed herein cover key transformations including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction of the nitro group.
Key Functionalization Strategies
This compound offers multiple reactive sites for chemical modification. The primary strategies for its functionalization are:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond at the 5-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the pyridine ring, facilitating the displacement of the bromide by nucleophiles.
-
Reduction of the Nitro Group: The nitro group at the 2-position can be readily reduced to an amine, which can then be further functionalized.
The following sections provide detailed protocols and quantitative data for these key transformations.
Data Presentation: Summary of Functionalization Reactions
| Reaction Type | Reagents/Catalyst | Product | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-3-methyl-2-nitropyridine | 70-95 | [1] |
| Buchwald-Hartwig Amination | Primary/Secondary Amine, Pd₂(dba)₃, XPhos, NaOtBu | 5-(Amino)-3-methyl-2-nitropyridine | 51-95 | [2][3] |
| Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-3-methyl-2-nitropyridine | ~85-93 | [4] |
| Nucleophilic Aromatic Substitution | Sodium Methoxide | 5-Methoxy-3-methyl-2-nitropyridine | High (by analogy) | [5] |
| Nitro Group Reduction | Fe, HCl | 5-Bromo-3-methylpyridin-2-amine | 90 | [6] |
Experimental Protocols
Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the synthesis of 5-aryl-3-methyl-2-nitropyridines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The following procedure is adapted from a similar reaction with a closely related substrate.[1]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (2.3 equivalents).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add degassed 1,4-dioxane and water in a 4:1 ratio.
-
Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-3-methyl-2-nitropyridine.
Buchwald-Hartwig Amination of this compound
This protocol provides a general procedure for the palladium-catalyzed amination of this compound with primary and secondary amines.[2][7]
Materials:
-
This compound
-
Amine (primary or secondary, 1.2-2.0 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equivalent), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under the inert atmosphere, add sodium tert-butoxide (1.4 equivalents).
-
Add anhydrous toluene via syringe, followed by the amine (1.2-2.0 equivalents).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 16-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of this compound
This protocol outlines the synthesis of 5-alkynyl-3-methyl-2-nitropyridines via a Sonogashira coupling reaction.[4][8]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a reaction flask, combine this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF and triethylamine (2.0 equivalents) via syringe.
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group
This protocol describes the reduction of the nitro group of this compound to an amine.[6]
Materials:
-
This compound
-
Iron powder
-
Concentrated hydrochloric acid (HCl)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add powdered iron in portions.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux with vigorous stirring for 2 hours.
-
Cool the reaction to room temperature and filter through Celite, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 5-Bromo-3-methylpyridin-2-amine.
Visualizations
Caption: Functionalization pathways for this compound.
Caption: Generic kinase inhibition signaling pathway.
Biological Relevance
Substituted pyridine and nitropyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9][10][11][12] Functionalization of the this compound core can lead to novel compounds with potential therapeutic applications. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature a substituted pyridine scaffold. The synthesized derivatives from the protocols above can be screened for their biological activity, for example, as inhibitors of protein kinases involved in cell proliferation and survival pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tethered Aryl Groups Increase the Activity of Anti-Proliferative Thieno[2,3-b]Pyridines by Targeting a Lipophilic Region in the Active Site of PI-PLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 5-Bromo-3-methyl-2-nitropyridine in Fragment-Based Drug Discovery
Introduction to Bromopyridine Fragments in FBDD
Substituted pyridines are a cornerstone of medicinal chemistry, frequently found in approved drugs.[1] Their utility stems from their ability to form key interactions with biological targets, such as hydrogen bonds and aromatic interactions. The incorporation of a bromine atom into a pyridine fragment offers several advantages in the context of FBDD. Notably, the bromine atom can serve as a vector for synthetic elaboration, allowing for the rapid optimization of initial fragment hits into more potent lead compounds through various cross-coupling reactions.[2] Furthermore, the high electron density of bromine makes it a strong X-ray scatterer, which can aid in the unambiguous determination of the fragment's binding mode in protein-ligand co-crystal structures.[3]
The 5-Bromo-3-methyl-2-nitropyridine scaffold combines the benefits of the bromopyridine core with additional substitution that can influence its physicochemical properties and provide further points for chemical modification. The methyl group can provide beneficial steric interactions and improve metabolic stability, while the nitro group, a strong electron-withdrawing group, can be reduced to a versatile amino group for further chemical elaboration.
Application Notes: A Representative FBDD Campaign
This section outlines a typical FBDD campaign using a bromopyridine fragment as a starting point for the discovery of kinase inhibitors. Protein kinases are a major class of drug targets, and FBDD has proven to be a successful strategy for identifying novel and selective kinase inhibitors.[4][5]
Fragment Library and Initial Screening
A diverse fragment library, often containing thousands of low molecular weight compounds (typically < 300 Da), is the starting point for an FBDD campaign.[6][7] This library would include a variety of substituted pyridines, including bromopyridine derivatives. The initial screening is typically performed using high-throughput biophysical techniques that are sensitive enough to detect the weak binding affinities characteristic of fragments (μM to mM range).[6][8]
Primary Screening: Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening. It measures the change in the melting temperature (Tm) of a target protein upon ligand binding. A significant increase in Tm indicates that the fragment stabilizes the protein, suggesting a binding event.[8]
Hit Validation and Characterization
Fragments that show a significant thermal shift in the primary screen are considered "hits" and are then subjected to a series of validation and characterization assays to confirm binding and determine their affinity and binding mode.
Orthogonal Screening: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative information on the binding kinetics (association and dissociation rates) and affinity (KD) of a fragment to the target protein immobilized on a sensor chip.[9] This serves as an excellent orthogonal method to confirm the hits from the primary DSF screen and to rank them based on their binding affinity.
Structural Biology: X-ray Crystallography
For validated hits, determining the three-dimensional structure of the protein-fragment complex is crucial for the subsequent structure-based drug design (SBDD) and hit-to-lead optimization phase.[10] The presence of a bromine atom in the fragment can be particularly advantageous for crystallographic studies.[3]
Hit-to-Lead Optimization
Once the binding mode of a promising bromopyridine fragment is elucidated, the process of optimizing the fragment into a more potent lead compound begins. This typically involves synthetic chemistry to "grow" the fragment by adding chemical moieties that can form additional favorable interactions with the target protein, guided by the structural information.[11]
Structure-Activity Relationship (SAR) by Analogue Synthesis
A series of analogues of the initial fragment hit are synthesized and tested to establish a structure-activity relationship (SAR). This involves systematically modifying the fragment at different positions to understand which chemical features are important for binding and to improve potency and selectivity. The bromine atom serves as a convenient synthetic handle for these modifications using reactions like the Suzuki coupling.
Experimental Workflows and Signaling Pathways
Fragment-Based Drug Discovery Workflow
References
- 1. Fragment-based discovery of bromodomain inhibitors part 1: inhibitor binding modes and implications for lead discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A three-stage biophysical screening cascade for fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5-Bromo-3-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) reactions of 5-Bromo-3-methyl-2-nitropyridine. This compound is a valuable building block in medicinal chemistry and materials science due to its reactive nature, which allows for the introduction of a wide range of functionalities.
Introduction to Nucleophilic Aromatic Substitution on this compound
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic and heteroaromatic rings. In the case of this compound, the pyridine ring is rendered highly electron-deficient by the potent electron-withdrawing effect of the nitro group (-NO₂). This activation, combined with the presence of a good leaving group (bromide), facilitates the attack of various nucleophiles at the C5 position. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group, which is a key factor in the facility of these reactions.
The general transformation is depicted below:
Caption: General mechanism of SNAr on this compound.
Data Presentation: Representative SNAr Reactions
| Substrate (Analogous) | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-nitropyridine | Benzylamine | Isopropanol/Water | - | 80 | 2 | ~95 |
| 2-Chloro-5-nitropyridine | Morpholine | Ethanol | Triethylamine | Reflux | 2-4 | ~90 |
| 2-Chloro-5-nitropyridine | Sodium Methoxide | Methanol | - | Reflux | 1 | >90 |
| 3-Bromo-4-nitropyridine | Piperidine | DMSO | Triethylamine | 90 | 12 | High |
| 2-Chloro-3-nitropyridine | Ethanethiol | DMF | K₂CO₃ | 80 | 4 | ~85 |
Experimental Protocols
The following are detailed protocols for conducting SNAr reactions with this compound. These are generalized procedures based on established methods for similar nitropyridine substrates.[1]
Protocol 1: Reaction with Amine Nucleophiles in an Organic Solvent
This protocol is suitable for a wide range of primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine nucleophile (e.g., piperidine, morpholine) (1.1-1.2 equiv)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous Ethanol or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equiv).
-
Dissolve the starting material in anhydrous ethanol or DMF (to achieve a concentration of approximately 0.1-0.2 M).
-
Add the amine nucleophile (1.1 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-amino-3-methyl-2-nitropyridine derivative.
Protocol 2: "Green" Procedure for SNAr with Primary Amines in an Aqueous System
This protocol offers a more environmentally friendly approach, particularly for primary amines.[1]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (e.g., benzylamine) (1.0 equiv)
-
Isopropanol (IPA)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in a 1:1 mixture of isopropanol and water (to achieve a concentration of approximately 0.2 M).
-
Add the primary amine (1.0 equiv) to the solution at room temperature with stirring.
-
Heat the reaction mixture to 80 °C and maintain for 2 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
Extract the mixture with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using 15% ethyl acetate in hexane as the eluent) to yield the pure product.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the SNAr reaction and subsequent product isolation.
Caption: General workflow for SNAr reaction and purification.
References
Application Notes and Protocols for the Reduction of 5-Bromo-3-methyl-2-nitropyridine to 5-Bromo-3-methyl-pyridin-2-amine
Introduction
The reduction of the nitro group in 5-Bromo-3-methyl-2-nitropyridine to its corresponding amine, 5-Bromo-3-methyl-pyridin-2-amine, is a critical transformation in synthetic organic chemistry. The resulting 2-aminopyridine derivative is a valuable building block in the pharmaceutical and agrochemical industries.[1] Its structural motif is found in a variety of biologically active compounds. The presence of a bromine atom on the pyridine ring provides a reactive handle for further functionalization, commonly through cross-coupling reactions.[2]
The primary challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the bromo substituent. Common reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C), can sometimes lead to undesired dehalogenation. Therefore, careful selection of the reducing agent and reaction conditions is paramount to achieve a high yield of the desired product. This document provides detailed protocols for several common reduction methods and a comparative summary of their quantitative data.
Comparative Data of Reduction Methods
| Method | Reducing Agent(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Protocol 1 | Iron, HCl | Methanol | Reflux (~65) | 2 | 90 | [3] |
| Protocol 2 | Iron, NH₄Cl | Methanol, Water | 80 | 2 | 95 | [3] |
| Protocol 3 (General) | H₂, Raney® Nickel | Methanol or Ethanol | Room Temp. - 60 | 2 - 8 | Variable | [4] |
| Protocol 4 (General) | SnCl₂·2H₂O | Ethanol | Reflux (~78) | 1 - 3 | Variable | [5] |
Experimental Workflow
The general workflow for the reduction of this compound involves the reaction setup, monitoring, workup to isolate the crude product, and final purification.
Experimental Protocols
Protocol 1: Reduction using Iron and Hydrochloric Acid
This method is a classic and cost-effective approach for reducing aromatic nitro compounds. The use of iron powder activated by a small amount of acid provides an efficient reduction with high yield.
Materials:
-
This compound (13.8 g, 63.9 mmol)
-
Iron powder (20 g)
-
Concentrated Hydrochloric Acid (5 mL)
-
Methanol (330 mL)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Dissolve this compound (13.8 g) in industrial methanol (330 mL) in a round-bottom flask at 40 °C.[3]
-
Add powdered iron (20 g) to the solution in portions to prevent clumping.[3]
-
Carefully add concentrated hydrochloric acid (5 mL).[3] An exothermic reaction may be observed.
-
Heat the resulting dark brown mixture to reflux and stir vigorously for 2 hours.[3]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool slightly and filter while hot through a pad of Celite® to remove the iron salts. Wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to remove the solvent.[3]
-
Dissolve the residue in ethyl acetate (200 mL) and wash with saturated aqueous sodium bicarbonate (200 mL).[3]
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 5-Bromo-3-methyl-pyridin-2-amine.[3]
-
Expected Outcome: An orange solid with a yield of approximately 90% (10.7 g).[3]
Protocol 2: Reduction using Iron and Ammonium Chloride
This protocol offers a milder alternative to using strong acids like HCl, which can be advantageous for sensitive substrates. The in-situ generation of the acidic medium from ammonium chloride is often sufficient to activate the iron.
Materials:
-
This compound (13 g, 60 mmol)
-
Reduced iron powder (8.4 g, 150 mmol)
-
Ammonium chloride (8.1 g, 150 mmol)
-
Methanol (80 mL)
-
Water (20 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Procedure:
-
Combine this compound (13 g), reduced iron powder (8.4 g), and ammonium chloride (8.1 g) in a round-bottom flask.[3]
-
Add a mixture of methanol and water (100 mL total, 4:1 v/v).[3]
-
Heat the mixture to 80 °C and maintain at reflux for 2 hours with vigorous stirring.[3]
-
Monitor the reaction to completion using TLC.
-
After the reaction is complete, filter the hot suspension through suction filtration.[3]
-
Concentrate the filtrate under reduced pressure to remove most of the solvent.[3]
-
Add 100 mL of water to the residue, which should induce precipitation of the product.
-
Collect the solid by suction filtration and dry to obtain the final product.[3]
-
Expected Outcome: A white solid with a yield of approximately 95% (10.6 g).[3]
Protocol 3: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is a clean reduction method, often providing high yields with simple workup. Raney® Nickel is frequently chosen over Palladium on Carbon (Pd/C) for halogenated substrates to minimize the risk of dehalogenation.[4]
Materials:
-
This compound
-
Raney® Nickel (5-10% by weight, slurry in water)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Celite® or other filtration aid
Procedure:
-
In a suitable hydrogenation vessel, charge this compound and methanol or ethanol as the solvent.
-
Carefully add the Raney® Nickel slurry to the reaction mixture under an inert atmosphere.
-
Seal the vessel and purge several times with nitrogen before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).[4]
-
Stir the mixture vigorously at room temperature or with gentle heating (up to 60 °C) for 2-8 hours, monitoring hydrogen uptake.[4]
-
Monitor the reaction to completion by TLC or LC-MS.
-
Once complete, carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 4: Reduction using Tin(II) Chloride
Reduction with stannous chloride (SnCl₂) is a classic and highly chemoselective method that is effective for reducing nitro groups in the presence of other reducible functionalities, including halogens.[5] The main drawback can be the workup, which involves removing tin salts.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents)
-
Ethanol
-
Ethyl Acetate
-
Aqueous base (e.g., 2M NaOH or KOH)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the reaction mixture to reflux and stir for 1-3 hours.
-
Monitor the reaction to completion by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M aqueous solution of NaOH or KOH to dissolve the tin salts.[6]
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic hydrogenation with Raney® Nickel and hydrogen gas should be performed by trained personnel using appropriate high-pressure equipment. Raney® Nickel is pyrophoric and must be handled with care.
-
Reactions involving strong acids like HCl should be handled with caution.
-
The reduction reactions are often exothermic; care should be taken during the addition of reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. [PDF] Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-3-methyl-2-nitropyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 5-Bromo-3-methyl-2-nitropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes?
A1: Low yields in this specific Suzuki coupling are often due to the electron-deficient nature of the pyridine ring, further accentuated by the nitro group. This can lead to several challenges:
-
Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[1] The nitro group can also interact with the catalyst.
-
Poor Oxidative Addition: The electron-withdrawing nitro group facilitates the oxidative addition step, which is the rate-limiting step in many Suzuki couplings.[2] However, other factors can still impede this process.
-
Ineffective Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be suitable for this electron-deficient substrate.[1]
-
Inappropriate Base Selection: The choice and quality of the base are critical for the transmetalation step.[1] Weak or wet bases can be ineffective.
-
Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily oxidized to an inactive state.[3]
Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen which can reoxidize the active Pd(0) catalyst to Pd(II).[3][4] To minimize homocoupling:
-
Strict Exclusion of Oxygen: This is the most critical factor. Ensure all glassware is thoroughly dried, and solvents are rigorously degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common, a large excess can favor homocoupling.
-
Use a Pre-catalyst: Modern palladium pre-catalysts are designed to provide a more controlled and efficient generation of the active Pd(0) species, which can help suppress side reactions.
Q3: A significant byproduct I'm seeing is the dehalogenated starting material (3-methyl-2-nitropyridine). What causes this and how can I prevent it?
A3: Dehalogenation is another common side reaction where the bromo group is replaced by a hydrogen atom. This can occur through a competing reaction pathway where a hydride species is transferred to the palladium complex.[4]
-
Avoid Hydride Sources: Ensure that solvents are not potential hydride donors. For instance, some alcohols can act as hydride sources under certain conditions.[3]
-
Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can help minimize the extent of dehalogenation.[3]
-
Choice of Base and Solvent: The reaction conditions, including the base and solvent, can influence the rate of dehalogenation. Screening different conditions may be necessary.
Q4: I am struggling with protodeboronation of my boronic acid. What are the best strategies to avoid this?
A4: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, typically water, which removes the boronic acid from the catalytic cycle.[1]
-
Use Anhydrous Conditions: Ensure that your solvent and base are thoroughly dried.[1]
-
Choose the Right Base: While a base is necessary, some bases in the presence of water can promote this side reaction. Consider using anhydrous bases like finely ground K₃PO₄ or Cs₂CO₃.[1]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards hydrolysis and can be a good alternative to boronic acids.[3]
Optimized Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required for specific boronic acids.
| Component | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or a pre-formed pre-catalyst. | Bulky, electron-rich ligands are often necessary for challenging couplings involving electron-deficient heteroaryls.[1][5] |
| Ligand | SPhos, XPhos, or other Buchwald-type ligands. | These ligands are known to be effective for heteroaryl couplings.[3] |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous and finely ground). | Stronger, non-nucleophilic bases are often required for efficient transmetalation.[1] |
| Solvent | Anhydrous and degassed 1,4-dioxane or toluene. | These are common solvents for Suzuki couplings. The choice may depend on the solubility of the substrates.[1] |
| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[3] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand to the flask. Subsequently, add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80–110 °C) and stir the mixture vigorously.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow to diagnose and solve common issues.
References
Technical Support Center: Sonogashira Coupling of 5-Bromo-3-methyl-2-nitropyridine
Welcome to the Technical Support Center for the Sonogashira coupling of 5-Bromo-3-methyl-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to this specific transformation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Sonogashira coupling with this compound?
A1: The main challenges arise from the specific substitution pattern of the pyridine ring. The methyl group at the 3-position introduces steric hindrance adjacent to the reaction center, which can slow down the oxidative addition of the palladium catalyst to the carbon-bromine bond. Conversely, the strongly electron-withdrawing nitro group at the 2-position activates the C-Br bond towards oxidative addition but can also introduce its own set of side reactions and potentially interact with the catalytic system.
Q2: What are the most common side reactions I should be aware of?
A2: The most frequently encountered side reactions in the Sonogashira coupling of this compound are:
-
Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne to form a diyne. It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 3-methyl-2-nitropyridine. This can be more prevalent under harsh reaction conditions or with certain catalyst/base combinations.
-
Catalyst Decomposition: The formation of palladium black (insoluble, inactive palladium) can occur, leading to a cessation of the reaction. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent or ligands.
-
Reduction of the Nitro Group: While less commonly reported directly under Sonogashira conditions, the nitro group can potentially be reduced to an amino group or other intermediates, especially if reaction conditions are not carefully controlled or if certain additives are present.
Q3: Can the nitro group interfere with the palladium catalyst?
A3: Yes, the nitro group, along with the pyridine nitrogen, can potentially coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, thereby reducing the reaction rate and overall yield. Careful selection of ligands can help to mitigate this effect by stabilizing the active catalytic species.
Q4: Is a copper co-catalyst necessary for this reaction?
A4: While traditional Sonogashira protocols utilize a copper(I) co-catalyst to facilitate the formation of the copper acetylide and enhance the reaction rate, it is also the primary cause of alkyne homocoupling. Copper-free Sonogashira protocols have been developed to avoid this side reaction and are often preferred, especially when dealing with sensitive substrates. These copper-free methods may require the use of more specialized ligands or different reaction conditions to achieve good yields.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound in a question-and-answer format.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive catalyst | Ensure the palladium catalyst and any phosphine ligands are fresh and have not been oxidized. Consider using a pre-catalyst that is more stable to air and moisture. |
| Steric hindrance from the 3-methyl group impeding oxidative addition | Use a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos) to promote the formation of a more reactive, monoligated palladium species. Increase the reaction temperature, but monitor for decomposition. | |
| Insufficiently reactive alkyne | Ensure the alkyne is of high purity. For less reactive alkynes, higher temperatures or a more active catalyst system may be required. | |
| Catalyst poisoning by the substrate or impurities | Purify the this compound and alkyne before use. Consider using a higher catalyst loading. | |
| Significant Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen and copper(I) co-catalyst | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Switch to a copper-free Sonogashira protocol. This is the most effective way to eliminate Glaser coupling. | ||
| Formation of Dehalogenated Byproduct | Harsh reaction conditions (high temperature, prolonged reaction time) | Reduce the reaction temperature and monitor the reaction progress closely to avoid over-running. |
| Choice of base and solvent | Screen different bases (e.g., organic amines like triethylamine or diisopropylethylamine vs. inorganic bases like K₂CO₃ or Cs₂CO₃) and solvents to find conditions that minimize dehalogenation. | |
| Reaction Stalls / Catalyst Decomposition (Palladium Black) | Impurities in reagents or solvent | Use high-purity, anhydrous solvents and reagents. |
| Inappropriate solvent | Some solvents may promote catalyst decomposition at elevated temperatures. Consider switching to a more robust solvent like DMF, dioxane, or toluene. | |
| High temperature | If high temperatures are necessary, ensure the catalyst system is stable under those conditions. The use of robust ligands can help prevent decomposition. |
Data Presentation
The following table summarizes general reaction conditions that can be used as a starting point for the Sonogashira coupling of electron-deficient bromopyridines. Optimization will be necessary for the specific substrate, this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Time (h) | Notes |
| PdCl₂(PPh₃)₂ / CuI | Et₃N or DIPEA | THF or DMF | Room Temp - 80 | 4 - 24 | Standard conditions; risk of homocoupling. |
| Pd(PPh₃)₄ / CuI | Et₃N | DMF | 60 - 100 | 6 - 18 | Can be effective for less reactive bromides. |
| Pd(OAc)₂ / XPhos | K₂CO₃ or Cs₂CO₃ | Dioxane or Toluene | 80 - 110 | 12 - 24 | Copper-free conditions to avoid homocoupling; good for sterically hindered substrates. |
| Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Toluene | 80 - 100 | 8 - 16 | Copper-free; highly active catalyst system for challenging substrates. |
Experimental Protocols
General Protocol for Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point and should be optimized for the specific substrates and desired outcome.
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by an amine base (e.g., triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for Sonogashira coupling.
Caption: Sonogashira mechanism and common side reactions.
Technical Support Center: Purification of 5-Bromo-3-methyl-2-nitropyridine by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 5-Bromo-3-methyl-2-nitropyridine via recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Given that the compound is soluble in common organic solvents, a good starting point is to screen solvents such as ethanol, acetone, and mixed solvent systems.[1] A mixed solvent system, such as ethanol/water or acetone/hexane, can be particularly effective.[2][3] Small-scale solubility tests are recommended to identify the optimal solvent or solvent mixture before proceeding with the bulk purification.
Q2: My compound has "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out," where the solute separates as a liquid, can occur if the solution is too concentrated or cools too rapidly.[4] To remedy this, try reheating the solution and adding a small amount of additional hot solvent to decrease the saturation. Then, allow the solution to cool more slowly. Seeding the solution with a pure crystal of this compound or scratching the inner surface of the flask with a glass rod can also help induce crystallization.
Q3: The recovery of my purified this compound is very low. What are the likely causes and how can I improve the yield?
A3: Low recovery can result from several factors. Using an excessive amount of solvent will cause a significant portion of your product to remain in the mother liquor.[4] To avoid this, use the minimum amount of hot solvent necessary to completely dissolve the crude product. Premature crystallization during hot filtration can also lead to product loss. Ensure your filtration apparatus is pre-heated. Finally, cooling the solution to a sufficiently low temperature (e.g., in an ice bath) after slow cooling to room temperature will maximize crystal formation.
Q4: My final product is still yellowish-brown. How can I remove colored impurities?
A4: If the recrystallized product retains a color, it may be due to the presence of co-crystallized impurities. You can address this by treating the hot solution with a small amount of activated charcoal before the hot filtration step.[4] The charcoal will adsorb the colored impurities, which can then be removed by filtration, yielding a purer, less colored product upon crystallization.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The optimal solvent system and corresponding volumes should be determined through preliminary small-scale experiments.
1. Solvent Screening:
-
Place a small, known amount of crude this compound into several test tubes.
-
Add a few drops of different potential solvents or solvent mixtures (see table below) to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes and observe the solubility at elevated temperatures.
-
The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.
2. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture to the solvent's boiling point with stirring until the solid is fully dissolved.
3. Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
4. Hot Filtration:
-
If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel into a clean, pre-heated flask.
5. Crystallization:
-
Cover the flask and allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.
6. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Data Presentation
Table 1: Suggested Solvents for Screening
| Solvent/Solvent System | Type | Rationale |
| Ethanol | Single Solvent | The compound is known to have some solubility in ethanol.[1] |
| Acetone | Single Solvent | The compound is known to have some solubility in acetone.[1] |
| Ethanol/Water | Mixed Solvent | Can be effective for pyridine derivatives.[3] |
| Acetone/Hexane | Mixed Solvent | A common system for compounds with moderate polarity.[2] |
| Dichloromethane/Hexane | Mixed Solvent | Dichloromethane is a good solvent for this compound.[1] |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
References
Technical Support Center: Palladium Catalyst Removal in 5-Bromo-3-methyl-2-nitropyridine Coupling Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from coupling reactions involving 5-Bromo-3-methyl-2-nitropyridine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Ineffective Palladium Removal by Filtration
Symptoms:
-
Visible black particles (palladium on carbon) remain in the filtrate.
-
The filtrate has a dark or greyish color.
-
Analysis of the product shows high residual palladium levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Heterogeneous Catalyst Particles Passing Through Filter | 1. Use a Finer Filter Medium: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[1] 2. Optimize Celite Bed Filtration: Ensure the Celite bed is properly packed and of sufficient thickness (typically 1-2 cm). Pre-wetting the Celite pad with the solvent can improve its effectiveness.[1][2] 3. Double Filtration: Pass the filtrate through a second Celite pad or a finer filter.[1] |
| Soluble Palladium Species Present | 1. Switch to a Different Removal Method: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[1][2] 2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[1] |
| Colloidal Palladium Formation | 1. Flocculation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. 2. Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[1] |
Problem 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the desired limit after scavenger treatment.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | 1. Consider Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other scavengers might be better for Pd(0).[1] 2. Match Scavenger to Solvent: Use a scavenger that is compatible with your reaction solvent. Some scavengers are designed for aqueous media, while others are for organic solvents.[1] 3. Perform a Scavenger Screen: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[3] |
| Insufficient Scavenger Loading or Reaction Time | 1. Increase Scavenger Equivalents: A common starting point is to use 5 equivalents of the scavenger relative to the palladium catalyst.[3] If removal is incomplete, increase the equivalents. 2. Optimize Scavenging Time and Temperature: While many scavengers work at room temperature, heating can sometimes improve performance. Monitor the progress of the removal by analyzing aliquots at different time points.[3] |
| Poor Mass Transfer | 1. Ensure Vigorous Stirring: Inadequate mixing can prevent the scavenger from coming into contact with the palladium species in solution. For solid-supported scavengers, a rotating bed reactor can enhance efficiency.[3][4] |
| Product-Palladium Complexation | 1. Disrupt Complexation: The nitrogen atom in the pyridine ring of your product can coordinate with palladium, making it difficult to remove.[5] Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger.[3] |
Problem 3: Product Loss During Purification
Symptoms:
-
Low overall yield of the final product after palladium removal steps.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger or Activated Carbon | 1. Optimize Loading: Use the minimum effective amount of scavenger or activated carbon required for palladium removal.[3] 2. Thorough Washing: After filtration, wash the scavenger or carbon cake with fresh solvent to recover any adsorbed product.[1] 3. Solvent Selection: The choice of solvent can influence the adsorption of your product. Experiment with different solvents to minimize product binding.[3] |
| Product Degradation | 1. Milder Conditions: If using elevated temperatures for scavenging, consider if your product is sensitive to heat and reduce the temperature or time accordingly. |
| Non-specific Binding | 1. Alternative Scavengers: Some scavengers may have a higher affinity for your product than others. Trying a different type of scavenger could reduce product loss.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove palladium from my final compound?
A1: Regulatory bodies like the FDA and EMA have strict limits on elemental impurities in pharmaceutical products.[6] Palladium is a potential contaminant that must be controlled to acceptable levels, often in the low parts-per-million (ppm) range, to ensure patient safety and comply with guidelines like the ICH Q3D.[5][6] Additionally, residual palladium can sometimes interfere with or catalyze undesired side reactions in subsequent synthetic steps.[6]
Q2: What are the common methods for palladium removal?
A2: Traditional methods include chromatography, activated carbon treatment, extraction, distillation, and recrystallization.[6][7] The use of metal scavengers has become increasingly popular due to their high efficiency and selectivity.[6][7] These are typically solid-supported reagents that chelate the palladium, allowing for its removal by simple filtration.[6]
Q3: What types of palladium scavengers are available?
A3: Palladium scavengers are available with a variety of functional groups on different solid supports. Common types include:
-
Thiol-based scavengers: Effective for a broad range of palladium species.[6][8]
-
Thiourea-based scavengers: Versatile for all forms of palladium and widely used in the pharmaceutical industry.[6][8]
-
Dimercaptotriazine (DMT) based scavengers: Particularly effective for hindered palladium complexes.[6]
Q4: How do I choose the right palladium removal method for my specific reaction?
A4: The choice of method depends on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts require methods like scavenging, chromatography, or precipitation.[1][2]
-
Palladium Oxidation State: The effectiveness of certain scavengers can depend on whether the palladium is in the Pd(0) or Pd(II) state.[1]
-
Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[1]
-
Nature of the Product: The stability and polarity of your product will dictate the feasibility of methods like chromatography and extraction, as well as the choice of solvents.[1]
Q5: What is Celite and how does it aid in palladium removal?
A5: Celite is a form of diatomaceous earth that is often used as a filter aid. It creates a porous filter cake that can trap fine particles of heterogeneous palladium catalysts that might otherwise pass through standard filter paper.[1][2]
Data Presentation
Table 1: Comparison of Palladium Removal Efficiency by Different Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Activated Charcoal (Darco KB-B) | 300 | < 1 | 0.2 wt, 45 °C, 18 h | [6] |
| Carboxen® 564 | 1250 | 12 | 40 °C in Methanol | [6] |
| Silica-Thiol | 1250 | > 12 | 40 °C in Methanol | [6] |
| Microporous Polystyrene-TMT | 330 | 7 | 0.20 wt, DMF, overnight | [9] |
| PhosphonicS SPM32 | 105 mg in 50 mL MeCN | >99.5% removal | 2 mL scavenger, 1000 RPM, 20 h | [4] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Dissolution: After your coupling reaction and initial work-up, dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, DCM, acetonitrile).[5][6]
-
Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-functionalized silica) to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used.[5]
-
Stirring: Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 35-45°C) for a predetermined time (e.g., 2-24 hours).[3][5] Monitor the palladium concentration periodically by taking small aliquots if possible.
-
Filtration: Once scavenging is complete, filter the mixture through a pad of Celite® or a suitable filter to remove the scavenger with the bound palladium.[3][5]
-
Washing: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and the washings, and evaporate the solvent to obtain the purified product.[3][5]
Protocol 2: General Procedure for Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in a suitable organic solvent.[3]
-
Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-10 wt% relative to the crude product) to the solution.[3]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.[3] Wash the Celite pad with fresh solvent to recover any adsorbed product.[1]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Troubleshooting low yields in Buchwald-Hartwig amination with 5-Bromo-3-methyl-2-nitropyridine
Welcome to the technical support center for troubleshooting the Buchwald-Hartwig amination of 5-Bromo-3-methyl-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, optimize reaction conditions, and improve yields for this specific and often challenging transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my reaction yield unexpectedly low when using this compound?
Low yields with this substrate are common and typically stem from a combination of factors related to its unique electronic and structural properties.
-
Catalyst Poisoning: The most significant challenge is the propensity of the pyridine nitrogen atom to coordinate with the palladium catalyst.[1] This coordination can inhibit the catalyst's activity, effectively "poisoning" it and halting the catalytic cycle.[1] The 2-nitro group further enhances this effect by making the pyridine nitrogen a stronger ligand.
-
Suboptimal Ligand Choice: The ligand is crucial for shielding the palladium center and facilitating the reaction.[1] For electron-deficient and potentially coordinating substrates like this, sterically bulky, electron-rich phosphine ligands are essential to prevent catalyst inhibition and promote the desired C-N bond formation.[2][3]
-
Incompatible Base Selection: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) are often effective but can be incompatible with the sensitive nitro group, potentially leading to side reactions or degradation.[3][4] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may offer better functional group tolerance but might require higher temperatures or longer reaction times to achieve good conversion.[3][5]
-
Poor Reagent or Solvent Quality: Like most cross-coupling reactions, the Buchwald-Hartwig amination is highly sensitive to air and moisture.[1][6] The active Pd(0) catalyst can be easily oxidized and deactivated. Using anhydrous, degassed solvents and high-purity reagents under a strictly inert atmosphere is paramount for success.[3]
Q2: What are the recommended starting conditions for this specific amination?
For a challenging substrate like this compound, starting with carefully selected conditions is key. The following table provides a robust starting point for optimization.
| Parameter | Recommended Starting Condition | Rationale & Considerations |
| Palladium Precatalyst | XPhos Pd G3 or a similar G3 precatalyst (1-3 mol%) | Precatalysts ensure reliable and efficient formation of the active Pd(0) species under mild conditions and are generally more air-stable than Pd(0) sources like Pd₂(dba)₃.[7] |
| Ligand | XPhos, RuPhos, or other bulky biaryl phosphines | These ligands provide the necessary steric bulk to prevent pyridine coordination and promote efficient oxidative addition and reductive elimination.[1][6] |
| Base | K₃PO₄ or Cs₂CO₃ (1.5 - 2.0 equiv) | These weaker inorganic bases are less likely to cause degradation of the nitro group compared to strong alkoxides.[3][5] |
| Solvent | Toluene or 1,4-Dioxane | These are common, effective, and relatively non-polar solvents for Buchwald-Hartwig reactions.[5][8] Ensure the solvent is anhydrous and degassed.[3] |
| Temperature | 90 - 110 °C | This temperature range is typically required to drive the reaction to completion, especially when using weaker bases.[1][7][9] Monitor for potential thermal decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Absolutely critical to prevent oxidation and deactivation of the Pd(0) catalyst.[3][5] |
Q3: What are common side reactions and how can they be minimized?
The primary side reaction to watch for is hydrodehalogenation, where the bromine atom is replaced by a hydrogen.
-
Hydrodehalogenation: This occurs when a competing reaction pathway reduces the aryl bromide. To minimize it:
-
Optimize the Base: Using a weaker or different class of base can sometimes suppress this pathway.[5]
-
Lower the Temperature: Higher temperatures can sometimes favor side reactions.[5] If conversion is reasonable, try lowering the temperature by 10-20 °C.
-
Screen Ligands: Some ligands are more prone to promoting hydrodehalogenation than others.[5]
-
-
Nitro Group Reduction: While less common under standard Buchwald-Hartwig conditions, the nitro group can potentially be reduced, especially if reaction conditions are harsh or if certain additives are present. Using milder conditions and high-purity reagents can help avoid this.
Troubleshooting Workflow
If you are experiencing low yields, follow this logical troubleshooting workflow to identify and solve the issue.
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.
Key Experimental Protocol
This section provides a detailed, generalized procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine of choice (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%)
-
Base (e.g., K₃PO₄, 1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (2 mol%), the base (1.5 equiv), and this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to the desired concentration (typically 0.1-0.5 M).[5]
-
Heating: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.[5]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.
-
Wash the combined organic filtrate with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Catalytic Cycle and Substrate-Specific Challenges
Understanding the catalytic cycle helps visualize where potential issues with this compound can arise.
Caption: The Buchwald-Hartwig catalytic cycle with potential inhibition by the pyridine substrate.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Preventing homocoupling in Sonogashira reactions with 5-Bromo-3-methyl-2-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing homocoupling during Sonogashira reactions with the electron-deficient substrate, 5-Bromo-3-methyl-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Sonogashira reactions?
A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings where two terminal alkyne molecules react with each other to form a symmetrical 1,3-diyne. This undesired reaction consumes the alkyne starting material, which reduces the yield of the desired cross-coupled product and complicates purification.
Q2: Why is this compound particularly susceptible to issues in Sonogashira reactions?
A2: this compound is an electron-deficient aryl halide. The strong electron-withdrawing nature of the nitro group can decrease the electron density of the pyridine ring, which can affect the oxidative addition step in the palladium catalytic cycle. While this can sometimes facilitate the reaction, it can also lead to a higher propensity for side reactions, including homocoupling, if the reaction conditions are not carefully optimized. The pyridine nitrogen itself can also coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
Q3: What are the primary causes of alkyne homocoupling?
A3: The primary causes of alkyne homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][2] The copper acetylide intermediate, which is formed during the catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to produce the undesired diyne byproduct.[2]
Q4: What is the most effective general strategy to prevent homocoupling?
A4: The most effective strategy to prevent homocoupling is to employ a copper-free Sonogashira protocol.[3] By eliminating the copper co-catalyst, the primary pathway for Glaser coupling is removed. Additionally, rigorously excluding oxygen from the reaction by using an inert atmosphere is crucial, especially when a copper co-catalyst is used.[1]
Troubleshooting Guide: Preventing Homocoupling
This guide addresses common issues encountered during Sonogashira reactions with this compound, with a focus on minimizing the formation of the homocoupled byproduct.
| Problem | Potential Cause | Recommended Solution |
| High percentage of homocoupled diyne byproduct observed. | Presence of oxygen in the reaction. | Rigorously degas all solvents and reagents. Use Schlenk line techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1] |
| High concentration of copper(I) catalyst. | Reduce the loading of the copper(I) salt (e.g., CuI) to 1-2 mol%. In some cases, even trace amounts of copper can promote homocoupling. | |
| Slow rate of cross-coupling relative to homocoupling. | Optimize the palladium catalyst and ligand system to accelerate the desired cross-coupling reaction. Consider using more active catalysts or ligands. | |
| Low or no yield of the desired product, with starting material remaining. | Inactive catalyst. | Use a fresh, high-purity palladium catalyst and ligand. The formation of palladium black can indicate catalyst decomposition. |
| Inappropriate ligand for the electron-deficient substrate. | For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands can be effective in promoting the desired reaction.[2] | |
| Unsuitable base or solvent. | The choice of base and solvent is critical. Screen different bases (e.g., triethylamine, diisopropylethylamine, cesium carbonate) and anhydrous, degassed solvents (e.g., THF, DMF, toluene).[3][4] | |
| Both homocoupling and desired product are formed in significant amounts. | Reaction conditions favor both pathways. | Switch to a copper-free Sonogashira protocol. This is often the most effective way to eliminate the Glaser coupling side reaction.[3][5] |
| High concentration of the terminal alkyne. | Employ a slow addition of the terminal alkyne to the reaction mixture to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize representative quantitative data for Sonogashira reactions, highlighting the impact of different parameters on the yield of the desired product and the formation of the homocoupling byproduct.
Table 1: Effect of Copper Co-catalyst on a Model Bromopyridine System
| Entry | Copper Catalyst | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Yield of Homocoupling Byproduct (%) |
| 1 | CuI (5 mol%) | Pd(PPh₃)₂Cl₂ (2) | PPh₃ | Et₃N | Toluene | 80 | 85 | ~10-15 |
| 2 | None | Pd₂(dba)₃ (2) | P(tBu)₃ | Cs₂CO₃ | Dioxane | 100 | 92 | <2 |
Data is illustrative and based on typical results for similar substrates.
Table 2: Influence of Ligand and Base in Copper-Free Sonogashira Reactions
| Entry | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Toluene | 110 | 12 | 95 |
| 2 | Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 93 |
| 3 | [DTBNpP]Pd(crotyl)Cl (2.5) | - | TMP | DMSO | rt | 18 | 97 |
This data is compiled from various sources and represents typical conditions for challenging aryl bromides.[6]
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction (Optimized to Minimize Homocoupling)
This protocol is a starting point and may require further optimization for this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (1-2 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed THF or Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed solvent, followed by triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne dropwise over 30 minutes.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Reaction
This protocol is highly recommended to avoid Glaser-Hay homocoupling.[7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a positive flow of Argon, add this compound, Pd₂(dba)₃, SPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for addressing homocoupling in Sonogashira reactions.
Caption: Competing reaction pathways in a copper-catalyzed Sonogashira reaction.
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Impact of base selection on 5-Bromo-3-methyl-2-nitropyridine cross-coupling reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of base selection in cross-coupling reactions involving 5-Bromo-3-methyl-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical for cross-coupling reactions with this compound?
A1: Base selection is critical for several reasons. The base plays a crucial role in the catalytic cycle, often by facilitating the deprotonation of a nucleophile (in Buchwald-Hartwig or Sonogashira reactions) or activating the boronic acid (in Suzuki reactions).[1] The electron-withdrawing nitro group on the pyridine ring makes the substrate susceptible to nucleophilic aromatic substitution or decomposition under harsh basic conditions. Therefore, the chosen base must be strong enough to promote the desired catalytic cycle but mild enough to avoid unwanted side reactions.
Q2: What are the main differences between inorganic and organic bases in these reactions?
A2: Inorganic bases, such as carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), are commonly used and effective for many cross-coupling reactions.[2] They are often heterogeneous in organic solvents, which can sometimes lead to reproducibility issues.[3] Stronger inorganic bases like sodium tert-butoxide (NaOtBu) offer faster reaction rates but are incompatible with base-sensitive functional groups, such as the nitro group, which could be subject to decomposition.[4][5]
Organic bases, such as triethylamine (Et₃N), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), and DIPEA (N,N-diisopropylethylamine), are soluble in common organic solvents, leading to homogeneous reaction conditions that can improve consistency.[3][6] However, their coordination to the palladium center can sometimes inhibit the reaction, meaning the choice and concentration must be carefully optimized.[3]
Q3: How does the electron-deficient nature of the 2-nitropyridine ring affect the choice of base?
A3: The strong electron-withdrawing effect of the nitro group makes the pyridine ring highly electron-deficient. This generally makes the C-Br bond more susceptible to oxidative addition by the palladium catalyst, which can be beneficial.[7] However, it also increases the risk of substrate degradation or side reactions with strong, nucleophilic bases. Therefore, milder bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu or KOH to minimize these competing pathways.[4][8]
Q4: Can the choice of base influence the reaction rate and yield?
A4: Absolutely. The nature of the base directly impacts the reaction kinetics. Strong bases like NaOtBu typically lead to faster reaction rates.[4] However, for sensitive substrates, a weaker base might provide a higher yield of the desired product by minimizing decomposition and side reactions, even if it requires longer reaction times or higher temperatures.[4] For example, in some Buchwald-Hartwig aminations, Cs₂CO₃ provides excellent conversions where strong bases like NaOtBu cause cleavage of sensitive functional groups.[9] The concentration of the base can also have a positive or negative influence on the reaction rate, depending on its binding properties.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Troubleshooting Step |
| Base is too weak or insoluble. | Switch to a stronger or more soluble base. For Suzuki couplings, consider moving from K₂CO₃ to K₃PO₄ or Cs₂CO₃.[2] Grinding the base to a fine powder can also improve results for heterogeneous mixtures.[7] |
| Base is inhibiting the catalyst. | This can occur with some organic amine bases.[3] Try decreasing the concentration of the base or switching to an inorganic base like Cs₂CO₃. |
| Poor solubility of reagents. | The base choice is linked to the solvent system. Ensure your base and substrate are sufficiently soluble. For example, Cs₂CO₃ is more soluble in dioxane than K₂CO₃ is in toluene.[2] |
| Protodeboronation (Suzuki Reaction). | The boronic acid is being consumed by a competing reaction. This can be exacerbated by overly harsh basic conditions or the presence of excess water.[10] Try using anhydrous conditions with a base like KOtBu in 2-MeTHF or switch to a milder base like KF.[2][11] |
Issue 2: Significant Side Reactions or Product Decomposition
| Potential Cause | Troubleshooting Step |
| Base is too strong. | The nitro group is sensitive to strong bases. If you are using NaOtBu or LiHMDS and observing decomposition, switch to a milder base such as Cs₂CO₃ or K₃PO₄.[4][5] |
| Hydrodehalogenation. | The bromine atom is being replaced by hydrogen. This can be promoted by higher temperatures and certain bases.[4] Try lowering the reaction temperature or using a weaker, less sterically hindered base.[4] |
| Homocoupling of the coupling partner. | This is often caused by the presence of oxygen but can be influenced by the reaction conditions. Ensure the reaction is thoroughly degassed. While not directly a base issue, optimizing the base and other parameters can favor the desired cross-coupling.[10] |
Issue 3: Inconsistent Results or Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Heterogeneous base. | The physical properties (e.g., particle size) of solid inorganic bases can vary between batches, affecting reaction rates.[7] Consider switching to a soluble organic base like DBU or using a highly soluble inorganic base like Cs₂CO₃ to create a more homogeneous system.[2][6] |
| Moisture sensitivity. | Some bases are hygroscopic. Ensure bases are stored in a desiccator and handled under an inert atmosphere to avoid introducing variable amounts of water, which can affect the reaction. |
| Variable base quality. | Ensure you are using a high-purity base from a reliable supplier. Impurities can poison the catalyst. |
Data Presentation: Base Selection for Cross-Coupling Reactions
The following tables summarize common bases used in key cross-coupling reactions with aryl bromides. These serve as a starting point for optimization with this compound.
Table 1: Comparison of Common Bases for Cross-Coupling Reactions
| Base | Type | Common Solvents | Key Characteristics & Considerations |
| NaOt-Bu | Strong, Inorganic | Toluene, Dioxane, THF | Permits high reaction rates but is incompatible with many base-sensitive functional groups.[5] |
| K₃PO₄ | Moderate, Inorganic | Dioxane/H₂O, Toluene | A stronger and often more effective base than K₂CO₃. Good for sensitive substrates.[2] |
| Cs₂CO₃ | Moderate, Inorganic | Dioxane/H₂O, DMF | Highly soluble and effective; often the best choice for difficult couplings or sensitive substrates.[2] |
| K₂CO₃ | Mild, Inorganic | Toluene/H₂O, Dioxane/H₂O | Standard, mild conditions, but has limited solubility in some organic solvents.[2] |
| Et₃N / DIPEA | Mild, Organic | DMF, THF, Acetonitrile | Often used in Sonogashira and Heck reactions. Can act as both a base and a ligand.[8][12] |
| DBU | Moderate, Organic | Acetonitrile, Toluene | Provides homogeneous conditions; useful in flow chemistry. Can be inhibitory in some cases.[3][6] |
Table 2: Representative Yields for Suzuki Coupling of Bromo-pyridines with Phenylboronic Acid
Note: Data is for structurally similar bromo-pyridines and is intended to be representative. Yields for this compound will require specific optimization.
| Bromo-pyridine Substrate | Base | Catalyst System | Solvent | Yield (%) | Reference |
| 2-Bromo-4-methylpyridine | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | ~85% | [13] |
| 5-Bromo-2-methylpyridin-3-amine | K₃PO₄ | Pd(PPh₃)₄ | Dioxane/H₂O | 70-80% | [14] |
| 5-Bromo-8-methoxy-2-methylquinoline | Cs₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | >90% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization of the base, ligand, and temperature.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1 M with respect to the starting bromide.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This reaction is highly sensitive to air and moisture. Proper inert atmosphere techniques are crucial.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5 equiv.) to an oven-dried reaction vial or tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.2 equiv.).
-
Inert Atmosphere: Seal the vessel. If not prepared in a glovebox, evacuate and backfill with argon (3 cycles).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction: Heat the sealed vessel in a preheated oil bath at 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate, dry the organic layer, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Visualizations
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Bromo-3-methyl-2-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-methyl-2-nitropyridine. The information focuses on the impact of different solvents on the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive pathway for this compound with nucleophiles?
A1: The primary reactive pathway for this compound with nucleophiles is Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitro group at the 2-position and the bromine atom at the 5-position make the pyridine ring susceptible to attack by nucleophiles. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2][3]
Q2: How do different types of solvents affect the SNAr reaction of this compound?
A2: The choice of solvent significantly influences the rate and efficiency of SNAr reactions.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF): These solvents are generally recommended for SNAr reactions. They can solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic. This enhances the reaction rate.
-
Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding. While they can facilitate the dissolution of reagents, they may decrease the nucleophilicity of the anionic nucleophile, potentially slowing down the reaction compared to polar aprotic solvents.
-
Nonpolar Solvents (e.g., toluene, hexane): These solvents are generally poor choices for SNAr reactions as they do not effectively dissolve ionic or polar reagents and do not stabilize the charged Meisenheimer complex intermediate.
Q3: Which solvent is the best choice for a typical SNAr reaction with this compound?
A3: While the optimal solvent is substrate and nucleophile dependent, polar aprotic solvents like DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) are often the preferred choice for SNAr reactions.[4] They offer good solubility for a wide range of reagents and effectively promote the reaction by stabilizing the transition state and intermediate.
Q4: Can the solvent influence the regioselectivity of the reaction?
A4: For this compound, the primary site of nucleophilic attack is the carbon atom bearing the bromine atom, leading to its substitution. This is due to the strong activation by the ortho-nitro group. While solvent effects on regioselectivity have been reported in some SNAr reactions, for this substrate, the regioselectivity is primarily dictated by the electronic effects of the substituents.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Reaction Conversion | 1. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction (e.g., nonpolar solvent). 2. Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature. 3. Poor Nucleophile: The nucleophile may not be strong enough to initiate the reaction. 4. Deactivated Substrate: The starting material may have degraded. | 1. Solvent Change: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. 2. Increase Temperature: Gradually increase the reaction temperature. A typical range for SNAr reactions is 80-120 °C.[4] 3. Use a Stronger Nucleophile/Base: Consider using a stronger nucleophile or adding a non-nucleophilic base (e.g., Cs₂CO₃, K₂CO₃) to deprotonate a protic nucleophile, thereby increasing its nucleophilicity.[6] 4. Check Starting Material Purity: Verify the purity and integrity of the this compound using techniques like NMR or melting point analysis. |
| Formation of Multiple Products/Byproducts | 1. Side Reactions with Solvent: The solvent may be participating in the reaction (e.g., hydrolysis in the presence of water). 2. Reaction with Nucleophile: The nucleophile may be unstable under the reaction conditions or undergo side reactions. 3. Over-reaction: In cases of di-substituted substrates, a second substitution may occur. (Not applicable to the title compound). | 1. Use Anhydrous Solvent: Ensure the use of dry solvents to avoid hydrolysis or other water-mediated side reactions. 2. Optimize Reaction Conditions: Lowering the reaction temperature or reaction time may minimize the formation of byproducts. 3. Purification: Employ appropriate purification techniques like column chromatography to isolate the desired product. |
| Difficulty in Product Isolation | 1. Product is Highly Soluble in the Reaction Solvent: The product may not precipitate upon cooling or addition of an anti-solvent. 2. Emulsion Formation during Workup: This can occur when using a biphasic system for extraction. | 1. Solvent Removal: Remove the high-boiling polar aprotic solvent (e.g., DMF, DMSO) under high vacuum. Then, proceed with standard extraction procedures. 2. Break Emulsion: Add brine (saturated NaCl solution) or a small amount of a different organic solvent to break the emulsion during extraction. |
Data Presentation
The following table summarizes illustrative reaction yields for the SNAr of this compound with a generic amine nucleophile in various solvents. This data is intended to be representative of typical solvent effects on SNAr reactions, as specific literature data for this exact substrate is limited.
| Solvent | Solvent Type | Dielectric Constant (ε) | Illustrative Yield (%) | Reaction Time (h) |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 95 | 4 |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | 92 | 4 |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 85 | 6 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 70 | 8 |
| Ethanol (EtOH) | Polar Protic | 24.5 | 65 | 12 |
| Methanol (MeOH) | Polar Protic | 32.7 | 60 | 12 |
| Toluene | Nonpolar | 2.4 | <10 | 24 |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate)
-
Base (optional, e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents (water, organic solvent for extraction, brine, drying agent like Na₂SO₄ or MgSO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Addition of Reagents: Add the anhydrous polar aprotic solvent. To this solution, add the amine nucleophile (1.1-1.5 eq). If the nucleophile is an amine salt or if a base is required, add the base (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.[4]
Mandatory Visualizations
Caption: SNAr mechanism for this compound.
Caption: General experimental workflow for SNAr reactions.
Caption: Logical relationship of solvent type and reaction outcome.
References
Characterization of unexpected byproducts in 5-Bromo-3-methyl-2-nitropyridine reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-3-methyl-2-nitropyridine. The focus is on identifying and mitigating the formation of unexpected byproducts in common synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing a Suzuki-Miyaura coupling with this compound and observe a significant amount of a lower molecular weight byproduct in my LC-MS analysis. What is the likely identity of this impurity?
A1: The most probable byproduct is the debrominated starting material, 3-methyl-2-nitropyridine . This occurs through a common side reaction in palladium-catalyzed couplings known as hydrodehalogenation (or protodebromination). In this process, the organopalladium intermediate formed after oxidative addition reacts with a hydrogen source in the reaction mixture instead of the intended coupling partner.
Troubleshooting Steps:
-
Minimize Hydrogen Sources: Ensure solvents are anhydrous and of high purity. Some alcoholic solvents or the presence of water can serve as hydrogen donors.
-
Optimize Base and Reaction Time: The choice of base can influence the rate of dehalogenation. Shorter reaction times can also minimize the formation of this byproduct, provided the main reaction has reached completion.
-
Use High-Purity Reagents: Impurities in the starting materials or reagents can sometimes contribute to catalyst deactivation and an increase in side reactions.[1]
Q2: My reaction mixture shows a peak with a mass corresponding to a dimer of my starting material or boronic acid. What is this and how can I prevent it?
A2: You are likely observing homocoupling byproducts. This can occur in two ways:
-
Aryl Halide Homocoupling: Two molecules of this compound couple to form 5,5'-bis(3-methyl-2-nitropyridine).
-
Boronic Acid Homocoupling: Two molecules of your boronic acid coupling partner react to form a symmetrical biaryl. This is often exacerbated by the presence of oxygen.[2]
Troubleshooting Steps:
-
Ensure Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[2] It is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Use an Efficient Pre-catalyst: Starting with a Pd(0) source or a pre-catalyst that efficiently reduces to Pd(0) can minimize side reactions that lead to homocoupling.[3]
-
Control Stoichiometry: Using a slight excess of the boronic acid can sometimes suppress the homocoupling of the aryl halide.
Q3: Besides debromination and homocoupling, are there other unexpected byproducts I should be aware of?
A3: While less common, other side reactions can occur depending on the specific reaction conditions and coupling partners:
-
Denitration: The nitro group on the pyridine ring can be labile under certain reductive conditions that might unintentionally arise during the reaction. Palladium-catalyzed denitration, though not as common as dehalogenation, is a known reaction.[4]
-
Reaction with Ligand: In some cases, particularly with phosphine ligands, fragments of the ligand (e.g., a phenyl group from triphenylphosphine) can couple with your starting material.[5]
-
Isomerization: Depending on the reaction conditions, isomerization of the pyridine substituents is a remote possibility, though generally unlikely under standard cross-coupling conditions.
Q4: How can I definitively identify these byproducts?
A4: A combination of analytical techniques is recommended:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool to determine the molecular weights of the components in your reaction mixture, allowing you to quickly identify potential debrominated, homocoupled, or other byproducts.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The debrominated byproduct, for example, will show a distinct set of aromatic proton signals compared to the starting material.
-
HPLC (High-Performance Liquid Chromatography): A well-developed HPLC method can separate the desired product from byproducts, allowing for their quantification and isolation for further characterization.[6]
Byproduct Characterization Data
The following table summarizes the expected mass and key ¹H NMR signals for common byproducts to aid in their identification.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key ¹H NMR Signals (in CDCl₃, estimated) |
| 3-Methyl-2-nitropyridine | 138.12 | 139.1 | Aromatic protons will show different coupling patterns and chemical shifts compared to the starting material. Expect signals in the δ 7.0-8.5 ppm range. The methyl signal will be around δ 2.5 ppm. | |
| 5,5'-bis(3-methyl-2-nitropyridine) | ![]() | 274.24 | 275.2 | Will show a more complex set of aromatic proton signals, but should be symmetrical. The methyl signal will be present. |
| 5-Bromo-3-methylpyridine | 172.02 | 173.0 | The absence of the electron-withdrawing nitro group will cause a significant upfield shift of the aromatic protons compared to the starting material. |
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the logical flow for troubleshooting common issues and the potential pathways for byproduct formation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.
Protocol 2: HPLC Method for Reaction Monitoring and Byproduct Analysis
This method is designed to separate the starting material from potential non-polar byproducts and the desired product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a higher percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 15-20 minutes to elute compounds of increasing hydrophobicity. A typical gradient might be:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in acetonitrile/water, and filter through a 0.22 µm syringe filter before injection.
This method should provide good separation between the polar starting material, the non-polar debrominated and homocoupled byproducts, and the typically non-polar desired product. Retention times will need to be confirmed with authentic standards where possible.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. helixchrom.com [helixchrom.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 5-Bromo-3-methyl-2-nitropyridine by NMR and LC-MS
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a critical aspect of quality control and process development. This guide provides a comprehensive comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity analysis of 5-Bromo-3-methyl-2-nitropyridine. We will delve into the experimental methodologies, present comparative data in a structured format, and provide a logical workflow for the analysis.
Introduction to Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard. Its strength lies in its ability to identify and quantify the main component and any structurally related impurities without the need for extensive method development, provided the impurities have unique signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that separates components of a mixture based on their interactions with a stationary phase (liquid chromatography) and then detects them based on their mass-to-charge ratio (mass spectrometry). It is exceptionally well-suited for detecting and quantifying trace-level impurities, even those present in complex matrices.
Comparative Analysis
The choice between NMR and LC-MS for purity analysis often depends on the specific requirements of the study. NMR offers a direct measure of purity relative to a standard, while LC-MS excels in detecting a wider range of impurities at lower concentrations.
| Feature | NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and quantify components. | Separates compounds based on their physicochemical properties followed by mass-based detection. |
| Primary Use | Structural elucidation, confirmation of identity, and quantitative analysis (qNMR). | Purity assessment, impurity profiling, and quantification of trace components. |
| Sample Prep | Simple dissolution in a deuterated solvent. | Dissolution in an appropriate solvent and filtration before injection. |
| Sensitivity | Generally lower than LC-MS, typically in the low mg range. | High sensitivity, capable of detecting impurities at ppm or even ppb levels. |
| Selectivity | High for structurally distinct molecules. Overlapping signals can be a challenge. | Very high, combining chromatographic separation with mass-selective detection. |
| Quantification | Can be absolute with a certified internal standard (qNMR). | Typically requires reference standards for each impurity for accurate quantification. |
| Throughput | Relatively low, with each experiment taking several minutes to hours. | High throughput is possible with modern autosamplers and fast gradient methods. |
Experimental Protocols
A typical protocol for the purity analysis of this compound by ¹H NMR would involve the following steps:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a clean, dry vial.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum using a spectrometer operating at a field strength of 400 MHz or higher. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure accurate integration.
-
Data Processing and Analysis: Process the acquired spectrum by applying Fourier transformation, phase correction, and baseline correction. Integrate the well-resolved signals corresponding to the analyte and the internal standard. The purity is then calculated based on the ratio of the integrals, the number of protons giving rise to each signal, and the molecular weights and masses of the analyte and the standard.
A representative LC-MS method for the purity analysis of this compound would be as follows. This method would be suitable for detecting and quantifying impurities.[1][2]
-
Instrumentation: An HPLC system equipped with a UV detector and coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice for pyridine derivatives.[1]
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B, and gradually increase to elute more non-polar compounds.
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducibility.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyridine compounds.
-
Data Acquisition: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-500). The expected molecular ion for this compound ([M+H]⁺) would be around m/z 217.0/219.0 due to the isotopic pattern of bromine.
-
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase composition. Filter the final solution through a 0.22 µm syringe filter before injection.[2]
-
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The identity of the main peak is confirmed by its mass spectrum. Any other peaks are considered impurities, and their potential structures can be investigated based on their mass-to-charge ratios.
Data Presentation
The following tables summarize the expected quantitative data from the analysis of a hypothetical batch of this compound with a purity of approximately 99%.
Table 1: Representative ¹H NMR Purity Data
| Signal Assignment | Chemical Shift (ppm) | Integration | Calculated Purity (%) |
| Aromatic Proton (H-4) | ~8.3 | 1.00 | 99.1 |
| Aromatic Proton (H-6) | ~7.8 | 1.02 | |
| Methyl Protons (-CH₃) | ~2.5 | 3.05 | |
| Internal Standard | Varies | 1.00 |
Note: The calculated purity is determined by comparing the integral of a well-resolved analyte signal to the integral of the internal standard.
Table 2: Representative LC-MS Purity and Impurity Data
| Retention Time (min) | Peak Area (%) | [M+H]⁺ (m/z) | Proposed Identity |
| 2.5 | 0.2 | 173.1 | Isomeric Impurity (e.g., Bromo-methyl-nitropyridine isomer) |
| 4.8 | 99.2 | 217.0 / 219.0 | This compound |
| 6.1 | 0.3 | 233.0 | Over-brominated species |
| 7.5 | 0.3 | 138.1 | Starting material or related impurity |
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques and the information they provide.
References
Navigating Reactivity: A Comparative Analysis of 5-Bromo-3-methyl-2-nitropyridine in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. This guide provides an objective comparison of the reactivity of 5-Bromo-3-methyl-2-nitropyridine with other common bromopyridines in widely used palladium-catalyzed cross-coupling reactions. By examining the electronic and steric influences of its substituents, this document offers predictive insights into its behavior in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data from analogous systems.
The reactivity of a bromopyridine in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst. This crucial step is influenced by the electronic density of the pyridine ring and the steric environment around the C-Br bond. In this compound, the interplay of a bromo, a methyl, and a nitro group creates a unique reactivity profile.
The Electronic and Steric Landscape of this compound
The presence of a strongly electron-withdrawing nitro group at the 2-position significantly decreases the electron density of the pyridine ring. This electronic pull makes the C-Br bond at the 5-position more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Conversely, the methyl group at the 3-position is a weak electron-donating group, which has a minor electronic effect on the C-Br bond at the 5-position.
From a steric perspective, the methyl group at the 3-position introduces a degree of steric hindrance in the vicinity of the reacting C-Br bond. This can potentially influence the approach of the bulky palladium catalyst and its ligands, possibly slowing down the reaction rate compared to an un-substituted bromopyridine.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The reactivity of bromopyridines in this reaction is highly dependent on the electronic nature of the substituents. Electron-withdrawing groups generally enhance the rate of oxidative addition.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Bromopyridines with Phenylboronic Acid
| Bromopyridine | Substituents | Expected/Observed Yield (%) | Reference/Rationale |
| This compound | 3-methyl, 2-nitro | Predicted: High | The strong electron-withdrawing nitro group is expected to significantly activate the C-Br bond towards oxidative addition, leading to high yields. |
| 2-Bromo-5-nitropyridine | 5-nitro | High | The nitro group strongly activates the C-Br bond. |
| 2-Bromo-3-methylpyridine | 3-methyl | Moderate to High | The methyl group has a minor electronic effect, and the reactivity is typical for a 2-bromopyridine. |
| 3-Bromopyridine | None | Moderate | Less reactive than 2- and 4-bromopyridines due to a less polarized C-Br bond. |
| 4-Bromopyridine | None | High | The C-Br bond is activated by the para-nitrogen. |
Note: The yield for this compound is a prediction based on electronic effects. Other yields are generalized from literature on similar Suzuki-Miyaura reactions.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is influenced by the electronic properties of the aryl halide.
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Bromopyridine | Amine | Expected/Observed Reactivity | Reference/Rationale |
| This compound | Primary/Secondary | Predicted: High | The activating effect of the nitro group is expected to facilitate the oxidative addition step, leading to high reactivity. |
| 2-Bromo-5-nitropyridine | Primary/Secondary | High | The electron-withdrawing nitro group promotes the reaction. |
| 2-Bromo-3-methylpyridine | Primary/Secondary | Moderate to High | Reactivity is characteristic of a standard 2-bromopyridine. |
| 3-Bromopyridine | Primary/Secondary | Moderate | Generally less reactive than 2- and 4-bromopyridines. |
| 4-Bromopyridine | Primary/Secondary | High | The position of the nitrogen atom facilitates the reaction. |
Note: The reactivity for this compound is a prediction based on electronic effects. Other reactivities are generalized from the literature.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. The following are representative procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water.
-
Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of bromopyridines and can be optimized for the specific substrate.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cs₂CO₃ (1.4 mmol)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.
-
Add the amine and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing Reaction Pathways and Logic
To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a logical workflow for assessing bromopyridine reactivity.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Logical workflow for predicting bromopyridine reactivity.
A Comparative Guide to the Analytical Characterization of 5-Bromo-3-methyl-2-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical techniques for the characterization of 5-Bromo-3-methyl-2-nitropyridine and its derivatives. While X-ray crystallography stands as the definitive method for elucidating solid-state molecular structure, a comprehensive analysis often integrates data from various spectroscopic and chromatographic techniques. This document outlines the principles, experimental considerations, and expected data for X-ray crystallography and compares it with other common analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Data Presentation: A Comparative Analysis
A thorough characterization of a novel compound like a this compound derivative involves a multi-faceted analytical approach. The choice of technique depends on the specific information required, from atomic connectivity to purity and thermal stability.
| Analytical Technique | Information Obtained | Sample Requirements | Destructive? |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing | Single, high-quality crystal | No |
| NMR Spectroscopy | Connectivity of atoms, molecular structure in solution, stereochemistry | Soluble sample | No |
| IR Spectroscopy | Presence of functional groups | Solid, liquid, or gas | No |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation pattern | Volatile or ionizable sample | Yes |
| HPLC | Purity, quantification, separation of mixtures | Soluble sample | No |
X-ray Crystallographic Analysis: The Gold Standard for Structural Elucidation
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise arrangement of atoms in the crystal lattice.
Experimental Workflow for X-ray Crystallography
The process of determining a crystal structure can be summarized in the following workflow:
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods and then refined to best fit the experimental data.
Comparative Analytical Techniques
While X-ray crystallography provides unparalleled structural detail, other techniques are essential for a complete understanding of a compound's properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of a molecule in solution. It provides information about the chemical environment of each nucleus (typically ¹H and ¹³C).
Expected ¹H NMR Data for this compound:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 | s | 1H | H-6 (pyridine ring) |
| ~7.5 | s | 1H | H-4 (pyridine ring) |
| ~2.5 | s | 3H | -CH₃ |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and referenced.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1590-1450 | Medium-Strong | C=C and C=N stretching (aromatic ring) |
| ~1550 and ~1350 | Strong | Asymmetric and symmetric NO₂ stretching |
| ~1200-1000 | Medium | C-N stretching |
| ~700-500 | Medium-Strong | C-Br stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound derivative is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.
Expected Mass Spectrum Data for this compound:
The mass spectrum would be expected to show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of the presence of a bromine atom. The exact mass can be used to confirm the elemental formula.
Experimental Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The solution is infused into the ESI source of the mass spectrometer, where the analyte is ionized. The ions are then separated based on their mass-to-charge ratio and detected.
High-Performance Liquid Chromatography (HPLC)
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is a critical tool for assessing the purity of a synthesized compound.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: A known concentration of the this compound derivative is dissolved in the mobile phase.
-
Chromatographic Separation: The sample is injected onto a reversed-phase HPLC column (e.g., C18). A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column to elute the compound.
-
Detection: The eluting compound is detected using a UV detector, and the retention time and peak area are recorded. Purity is assessed by the presence of a single major peak.
Conclusion
The characterization of this compound derivatives requires a synergistic approach, employing a range of analytical techniques. While X-ray crystallography provides the ultimate structural confirmation in the solid state, techniques such as NMR, IR, and mass spectrometry are indispensable for elucidating the molecular structure and confirming the identity of the compound. Furthermore, HPLC is essential for determining the purity of the synthesized material. The combination of these methods provides the comprehensive data package required by researchers, scientists, and drug development professionals to confidently advance their work.
A Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-3-methyl-2-nitropyridine
Comparison of Key Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Chromatographic techniques like HPLC and GC-MS are powerful tools for separating the analyte from impurities, while UV-Vis spectrophotometry offers a simpler, more accessible method for quantification, albeit with lower specificity.
Table 1: Comparison of Quantitative Performance for Analytical Methods Applicable to Pyridine Derivatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by detection. | Separation of volatile compounds followed by mass-based detection and quantification. | Measurement of light absorbance at a specific wavelength. |
| Applicability | Suitable for non-volatile and thermally labile compounds. Widely used for purity and assay determination. | Ideal for volatile and semi-volatile compounds. Offers high sensitivity and selectivity. | Applicable to compounds with a chromophore. Often used for simple, routine analysis. |
| Limit of Detection (LOD) | 5 ppb for pyridine[1]. 0.126 ppm for a brominated pyridine derivative. | 1.74 to 14.32 ng/cigarette for pyridine derivatives[2]. 0.006 mg/kg for pyridine in biota[3]. | 0.468 µg/ml for Nitrofurantoin[4]. |
| Limit of Quantification (LOQ) | 0.12 µg/mL for bromophenols[5]. 0.266 ppm for a brominated pyridine derivative. | 0.02 mg/kg for pyridine in biota[3]. | 1.420 µg/ml for Nitrofurantoin[4]. |
| Linearity (R²) | ≥ 0.999 for bromophenols[5]. ≥ 0.9989 for dihydropyridines[6]. | Not explicitly stated for a single compound, but the method is validated for linearity. | 0.9981 for Nimodipine[7]. 0.999 for Nitrofurantoin[4]. |
| Accuracy (% Recovery) | 98.6% - 104.1% for a brominated pyridine derivative. 99.11% - 100.09% for dihydropyridines[6]. | 89% - 101% for pyridine in biota[3]. | 99% - 101% for Nitrofurantoin[4]. |
| Precision (% RSD) | < 2.0% for a pyridine derivative[8]. < 1.1% for dihydropyridines[6]. | < 9% for pyridine derivatives[2]. 2% - 3% for pyridine in biota[3]. | Not explicitly stated, but the method is described as precise. |
Note: The data presented in this table are for pyridine and its derivatives, not specifically for 5-Bromo-3-methyl-2-nitropyridine. These values should be considered as a general reference for expected performance and will require experimental verification for the target compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized and validated for the specific analysis of this compound.
Method 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of compounds in a mixture. A reversed-phase method is typically suitable for pyridine derivatives.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient and composition should be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.
-
Detection Wavelength: The maximum absorption wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. The detector will be set to this wavelength for quantification.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Solution: Accurately weigh the sample and dissolve it in the same solvent as the standard to a known concentration.
3. Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the concentration of this compound from the calibration curve.
-
Method validation should be performed according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method suitable for the analysis of volatile and semi-volatile compounds.
1. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or tandem mass spectrometer). A headspace autosampler can be used for automated introduction of volatile components.
-
Column: A capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: An optimized temperature gradient to ensure the separation of the analyte from other matrix components. For example, start at a lower temperature and ramp up to a higher temperature.
-
Injection: Split or splitless injection of the sample extract.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity in quantitative analysis.
2. Sample and Standard Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane). Prepare calibration standards by serial dilution.
-
Sample Preparation: The sample can be dissolved in a suitable solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.
3. Analysis:
-
Generate a calibration curve from the analysis of the standard solutions.
-
Analyze the prepared sample and quantify the analyte using the calibration curve.
-
The use of an internal standard is recommended to improve the accuracy and precision of the method.
Method 3: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.
1. Instrumentation:
-
UV-Vis Spectrophotometer: A double-beam spectrophotometer is recommended for stability.
2. Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The presence of the nitro group and the pyridine ring suggests that there will be absorption in the UV region[9].
3. Sample and Standard Preparation:
-
Standard Solutions: Prepare a stock solution of the reference standard and create a series of dilutions to cover a range of concentrations.
-
Sample Solution: Prepare the sample solution in the same solvent to a concentration that falls within the linear range of the calibration curve.
4. Analysis:
-
Measure the absorbance of the blank (solvent), standard solutions, and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions. According to the Beer-Lambert law, this should yield a linear relationship.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the analytical methods described.
Caption: A typical experimental workflow for quantitative analysis by HPLC.
Caption: A general workflow for the quantification of an analyte using GC-MS.
Caption: Workflow for quantitative analysis using UV-Vis Spectrophotometry.
References
- 1. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 4. ijrar.org [ijrar.org]
- 5. mdpi.com [mdpi.com]
- 6. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Structure of 5-Bromo-3-methyl-2-nitropyridine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary reaction pathways of 5-Bromo-3-methyl-2-nitropyridine, a versatile heterocyclic building block crucial in medicinal chemistry and materials science.[1] We present objective comparisons of its performance in key reactions, supported by experimental data, to aid in the validation and strategic application of its derivatives. The inherent reactivity of this compound, largely dictated by its bromine, nitro, and methyl functional groups, allows for diverse synthetic transformations.[1]
The pyridine core, activated by the electron-withdrawing nitro group, makes this compound particularly susceptible to a range of reactions. The bromine atom at the 5-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions and is a target for nucleophilic substitution.[2][3] This guide focuses on the validation and comparison of products from three principal reaction types: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
Key Reaction Pathways: A Comparative Overview
This compound is a valuable intermediate due to its trifunctionalized core, enabling the synthesis of a diverse array of complex molecules.[1][3] The primary routes for its derivatization involve the substitution of the bromine atom, which can be achieved through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Caption: Key reaction pathways of this compound.
Data Presentation: Performance in Key Reactions
The following table summarizes the typical conditions and outcomes for the primary reaction types involving this compound and analogous compounds. This data facilitates a comparison of the efficiency and applicability of each method for generating diverse derivatives.
| Reaction Type | Catalyst/Reagents | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Product Type | Reference |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Arylboronic Acid | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 15-18 | Moderate to Good | 5-Aryl-3-methyl-2-nitropyridine | [4] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Phosphine Ligand (e.g., XPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 65-100 | 16-18 | Good to Excellent | 5-(Amino)-3-methyl-2-nitropyridine | [5][6] |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., NaOMe) | - (or Base like NaH) | Methanol, DMF | 0 - RT | 1-18 | High to Excellent | 5-(Alkoxy)-3-methyl-2-nitropyridine | [2][7] |
Note: Data for Suzuki and Buchwald-Hartwig reactions are often derived from structurally similar compounds like 5-bromo-2-methylpyridin-3-amine due to the high reactivity and broad applicability of these methods to aryl bromides.[4][8]
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
1. General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is adapted from procedures for similar bromopyridine substrates.[4]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and potassium phosphate (K₃PO₄) (2.2 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol %).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon). Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 ratio).
-
Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 85-95 °C for 15-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for cross-coupling reactions.
2. General Protocol for Buchwald-Hartwig Amination
This procedure is a generalized protocol for the amination of aryl bromides.[5][8]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium source (e.g., Pd₂(dba)₃, 2 mol %), a suitable phosphine ligand (e.g., XPhos, 4 mol %), and the base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Amine Addition: Under the inert atmosphere, add anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv.).
-
Reaction: Stir the mixture at room temperature for 15 minutes, then heat to the desired temperature (e.g., 80-100 °C) for 16-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography.
3. General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the reaction of similar bromo-nitro-pyridine systems with nucleophiles.[2][7]
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., methanol for methoxide substitution).
-
Nucleophile Addition: Cool the solution to 0 °C in an ice bath. Add the nucleophile solution dropwise (e.g., 25% w/w sodium methoxide in methanol, 1.0-1.1 equiv.).
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16-18 hours.
-
Workup: Quench the reaction by pouring the mixture into ice water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the product.
Mechanistic Pathways and Visualizations
Understanding the reaction mechanisms is key to optimizing conditions and predicting outcomes.
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a C-C bond.[9][10]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
This reaction follows a similar palladium-catalyzed cycle to form a C-N bond.[11][12]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. This compound | Properties, Safety, Uses, Supplier China | Reliable Chemical Manufacturer [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sincerechemical.com [sincerechemical.com]
Comparative study of palladium catalysts for 5-Bromo-3-methyl-2-nitropyridine cross-coupling
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methyl-2-nitropyridine Analogues
For researchers, scientists, and drug development professionals, the strategic formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for this purpose, particularly in the functionalization of heterocyclic compounds like pyridines, which are prevalent scaffolds in pharmaceuticals. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of this transformation.
This guide provides a comparative analysis of several common palladium catalyst systems for the Suzuki-Miyaura cross-coupling of bromopyridine derivatives, which can serve as a valuable starting point for the functionalization of this compound. The data presented is compiled from studies on structurally related bromopyridines and is intended to guide catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The selection of the appropriate palladium source and ligand is crucial for a successful Suzuki-Miyaura coupling. The electronic and steric properties of the bromopyridine substrate, in this case, a substituted 2-nitropyridine, can present challenges such as catalyst inhibition or competing side reactions. The following table summarizes the performance of various palladium catalysts in the Suzuki-Miyaura coupling of analogous bromopyridine substrates with arylboronic acids.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | A classic, reliable, and commercially available catalyst for a range of substrates.[1] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 100 | 8-16 | Good to Excellent | A robust catalyst, often effective for challenging and heteroaromatic substrates.[1] |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A cost-effective and common palladium source, used in situ with a ligand.[1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands like SPhos often provide high yields for difficult substrates.[1] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Similar to SPhos, XPhos is a bulky, electron-rich ligand that can enhance catalytic activity.[2] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for success in cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura coupling of a generic bromopyridine with an arylboronic acid, which can be adapted for this compound.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine the bromopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). This cycle should be repeated three times to ensure the removal of oxygen.[3]
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (typically between 80-110 °C).[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.[3]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Pathway
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Spectroscopic Journey of 5-Bromo-3-methyl-2-nitropyridine: A Comparative Analysis of its Reaction Intermediates
For researchers, scientists, and professionals in drug development, understanding the intricate transformations of chemical compounds is paramount. This guide provides a detailed spectroscopic comparison of 5-Bromo-3-methyl-2-nitropyridine and its key reaction intermediates. Through an objective lens, we will explore the shifts in spectral data that signify the progression of common reactions, supported by experimental protocols and visual workflows.
This compound is a versatile pyridine derivative that serves as a valuable starting material in the synthesis of more complex molecules. Its reactivity is primarily dictated by the presence of the nitro group, the bromine atom, and the methyl group, which can all be targeted for chemical modification. The principal reactions of this compound include the reduction of the nitro group, nucleophilic aromatic substitution (SNAr), and palladium-catalyzed cross-coupling reactions. Each of these transformations proceeds through distinct intermediates, whose spectroscopic signatures offer a window into the reaction's progress.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its representative reaction intermediates. This data is essential for monitoring reaction progress and confirming the identity of synthesized compounds.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.76 (s, 1H), 8.40 (s, 1H), 2.80 (s, 3H)[1] |
| ¹³C NMR | Data not readily available in searched literature. An analogous compound, 2-Bromo-3-methyl-5-nitropyridine, shows characteristic peaks for the pyridine ring carbons and the methyl group.[2] |
| IR Spectroscopy | Characteristic peaks for C-Br, C=N, C=C, and NO₂ stretching and bending vibrations.[3] |
| Mass Spectrometry | Molecular Ion Peak (M⁺) corresponding to the molecular weight (217.02 g/mol ), with a characteristic M+2 peak due to the bromine isotope.[3] |
Table 2: Spectroscopic Data for the Nitro Reduction Intermediate: 5-Bromo-3-methylpyridin-2-amine
| Spectroscopic Technique | Data |
| ¹H NMR | Data for the direct reduction product is not fully available. A related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, shows distinct shifts for the aromatic protons and the methyl groups. |
| ¹³C NMR | Data for the direct reduction product is not fully available. The acetamide derivative exhibits signals for the pyridine ring, methyl group, and the acetamide moiety. |
| IR Spectroscopy | Appearance of N-H stretching bands (typically 3300-3500 cm⁻¹), and disappearance of NO₂ bands. |
| Mass Spectrometry | Molecular Ion Peak (M⁺) corresponding to the molecular weight (187.04 g/mol ). |
Table 3: Representative Spectroscopic Data for a Meisenheimer Adduct (from a related nitropyridine)
| Spectroscopic Technique | Data |
| ¹H NMR | Upfield shift of aromatic protons and the appearance of a new signal for the sp³-hybridized carbon bearing the nucleophile. |
| Visible Spectroscopy | Often characterized by a strong absorption in the visible region, leading to a colored solution. |
Table 4: Representative Spectroscopic Data for an Organopalladium Intermediate (in Suzuki Coupling)
| Spectroscopic Technique | Data |
| ³¹P NMR (if applicable) | Characteristic shifts for phosphorus ligands coordinated to the palladium center. |
| ¹H and ¹³C NMR | Signals for the pyridine and the coupled aryl group, often showing coordination-induced shifts. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for the key reactions of this compound.
Protocol 1: Reduction of the Nitro Group
This protocol describes a general procedure for the reduction of a nitro group on a pyridine ring to an amine.
Materials:
-
This compound
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound and iron powder in a mixture of ethanol and water.
-
Add a solution of ammonium chloride and heat the mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter it through a pad of celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general method for the substitution of the bromo group with a nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., an amine or an alkoxide)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
A polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the nucleophile and the base to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and quench with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed coupling of the bromo-pyridine with a boronic acid.[4][5][6][7]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A solvent system (e.g., dioxane/water or toluene/ethanol/water)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To better illustrate the relationships between the starting material, intermediates, and products, as well as the experimental workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Key reaction pathways of this compound.
Caption: General experimental workflow for synthesis.
References
- 1. 5-Bromo-2-methyl-3-nitropyridine | 911434-05-4 [chemicalbook.com]
- 2. 2-Bromo-3-methyl-5-nitropyridine(23132-21-0) 13C NMR [m.chemicalbook.com]
- 3. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Purity Assessment of Commercially Available 5-Bromo-3-methyl-2-nitropyridine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative purity assessment of commercially available 5-Bromo-3-methyl-2-nitropyridine, a key intermediate in the synthesis of various bioactive molecules, including Polo-like kinase 1 (PLK1) inhibitors.[1] This document outlines typical purity levels from commercial suppliers, details robust analytical methodologies for in-house verification, and provides visual representations of experimental workflows and a relevant biological pathway.
Comparative Purity of Commercial this compound
The purity of this compound can vary between suppliers. While most commercial sources claim high purity, the presence of minor impurities can significantly impact sensitive downstream applications. Below is a summary of typical purity specifications from representative commercial suppliers. It is important to note that batch-to-batch variability can occur, and in-house quality control is highly recommended.
| Supplier | Stated Purity (%) | Analytical Method(s) | Potential Impurities |
| Supplier A | ≥ 99% | HPLC | Isomeric impurities (e.g., 3-Bromo-5-methyl-2-nitropyridine), residual starting materials, solvent residues |
| Supplier B | > 97% | HPLC, NMR | Unreacted brominating or nitrating agents, by-products from synthesis |
| Supplier C | ≥ 98% | GC | Related pyridine derivatives, residual solvents |
Experimental Protocols for Purity Assessment
To independently verify the purity of commercially available this compound, a combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for assessing the purity of non-volatile organic compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Autosampler and data acquisition software
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Gradient Elution: Start with 95% Mobile Phase A and 5% Mobile Phase B. Linearly increase to 100% Mobile Phase B over 20 minutes. Hold at 100% Mobile Phase B for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation of Identity
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[2][3][4]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium as carrier gas
-
Electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 70 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan from m/z 40 to 450.
-
-
Data Analysis: The identity of the main peak can be confirmed by its mass spectrum. Impurities can be identified by searching their mass spectra against a library (e.g., NIST). Purity can be estimated by the area percentage of the main peak.
Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy provides valuable information about the chemical structure and can be used for a quantitative purity assessment using a certified internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard with a known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation: Accurately weigh about 10 mg of this compound and a known amount of the internal standard into a vial. Dissolve the mixture in approximately 0.7 mL of CDCl₃ and transfer to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.
Visualizing Experimental and Biological Contexts
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Experimental workflow for the purity assessment of this compound.
This compound is a precursor for the synthesis of inhibitors targeting Polo-like kinase 1 (PLK1), a key regulator of the cell cycle.[1] Understanding the PLK1 signaling pathway provides context for the importance of using high-purity reagents in the development of potential therapeutics.
Caption: Simplified Polo-like kinase 1 (PLK1) signaling pathway in the G2/M cell cycle transition.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of an analytical method for nitrogen compounds in mainstream cigarette smoke using GC-MS | CORESTA [coresta.org]
- 4. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
Safety Operating Guide
Safe Disposal of 5-Bromo-3-methyl-2-nitropyridine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-Bromo-3-methyl-2-nitropyridine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound, like many halogenated nitroaromatics, is classified as hazardous waste and requires specialized handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles.[1] | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1] | To avoid inhalation of dust or vapors. |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[2]
Disposal Protocols and Methodologies
The primary and recommended method for the disposal of this compound is incineration . This process should be carried out by a licensed and qualified hazardous waste disposal company.
Key Disposal Parameters
The following table summarizes the critical quantitative data for the disposal of halogenated organic waste.
| Parameter | Value/Specification | Rationale |
| Disposal Method | Chemical Incineration | Ensures complete destruction of the hazardous compound. |
| Incineration Temperature | ≥ 1100 °C | Required for hazardous waste containing over 1% halogenated organic substances to ensure complete destruction and prevent the formation of toxic byproducts like dioxins.[3] |
| Equipment | Incinerator with Afterburner and Scrubber | To neutralize and remove harmful combustion products (e.g., NOx, HBr) from the flue gases.[2][4] |
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation :
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
This waste stream must be segregated from other laboratory waste. Do not mix with incompatible materials such as strong oxidizing agents or acids.
-
-
Waste Collection and Storage :
-
Collect the waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include appropriate hazard pictograms (e.g., irritant).
-
Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area away from heat and ignition sources.
-
-
Arranging for Disposal :
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Never attempt to dispose of this chemical down the drain or in regular trash.[5]
-
-
Incineration Protocol (to be performed by a licensed facility) :
-
The waste material may be dissolved or mixed with a combustible solvent to facilitate complete combustion.[4][5]
-
The mixture is then introduced into a chemical incinerator.
-
The incineration must be carried out at a temperature of at least 1100 °C to ensure the complete breakdown of the halogenated pyridine structure.[3]
-
The flue gases from the incinerator are passed through an afterburner and a scrubber system to neutralize and remove acidic gases (like hydrogen bromide) and other pollutants before being released into the atmosphere.[2][4]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Decision workflow for the safe handling and disposal of this compound.
Disclaimer: This document provides guidance based on available safety information. Always comply with all applicable local, state, and federal regulations for hazardous waste disposal.
References
Personal protective equipment for handling 5-Bromo-3-methyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-3-methyl-2-nitropyridine. The following procedures are based on established best practices for handling structurally similar pyridine derivatives and halogenated nitroaromatic compounds to ensure a safe laboratory environment.
Hazard Summary
-
Pyridine Derivatives : Often toxic and flammable. Minimizing vapor inhalation and skin contact is crucial.[1][2][3] Adequate ventilation is essential.[1][2]
-
Halogenated Nitroaromatic Compounds : This class of compounds can be hazardous, with potential for skin and eye irritation.[4][5][6]
-
Nitroaromatic Compounds : These compounds can be toxic and mutagenic.[7] They may also be thermally unstable and can decompose exothermically at high temperatures.[8]
Based on data for similar compounds like 5-bromo-2-nitropyridine, this chemical is expected to cause skin and eye irritation and may cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][4][9] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][9][10] Inspect gloves for any tears or punctures before use and dispose of contaminated gloves properly.[4][9] |
| Body | Laboratory Coat | A fully buttoned, chemical-resistant lab coat should be worn to protect against skin contact.[1][5][9] |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5][9] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges may be necessary.[5][9][11] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is critical for the safe handling of this compound.
Experimental Protocol for Handling:
-
Preparation :
-
Before beginning work, ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Place all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
-
Handling :
-
Always work within the sash of the chemical fume hood.[1][5]
-
When weighing the solid compound, do so in a container to prevent dust dispersal.[12][13]
-
Use appropriate tools, such as spatulas or powder funnels, for transfers to avoid direct contact and spills.
-
Keep containers of the chemical tightly closed when not in use.[1][2][12]
-
-
Post-Handling :
-
Thoroughly clean the work area after the procedure is complete.
-
Decontaminate any equipment that has come into contact with the chemical using a suitable solvent. Collect the rinsate as hazardous waste.[11]
-
Carefully remove PPE to avoid cross-contamination. Gloves should be removed last.
-
Wash hands thoroughly with soap and water after removing gloves.[5][10]
-
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is essential.
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][9] Seek medical attention.[4][9] |
| Skin Contact | Wash the affected area with soap and plenty of water.[4][9] Remove contaminated clothing.[4][9] If irritation persists, seek medical attention.[9] |
| Inhalation | Move the affected person to fresh air.[4][6] If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9] |
| Small Spill | For a small spill within a fume hood, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[10] Collect the material in a sealed container for disposal as hazardous waste.[2][10] |
| Large Spill | Evacuate the immediate area and alert colleagues.[10] Restrict access to the area. Contact your institution's environmental health and safety (EHS) office for cleanup. |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Waste Collection :
-
Container Labeling :
-
Clearly label the waste container with the chemical name ("this compound Waste") and any associated hazard symbols.
-
-
Storage :
-
Disposal :
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. carlroth.com [carlroth.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icheme.org [icheme.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

